Butyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6190. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXDIUNDMRLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061133 | |
| Record name | Benzenesulfonic acid, 4-methyl-, butyl ester | |
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Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow-brown liquid; [Acros Organics MSDS] | |
| Record name | Butyl p-toluenesulfonate | |
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CAS No. |
778-28-9 | |
| Record name | Butyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
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| Record name | Butyl-p-toluenesulfonate | |
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| Record name | Butyl p-toluenesulfonate | |
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| Record name | Benzenesulfonic acid, 4-methyl-, butyl ester | |
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| Record name | Benzenesulfonic acid, 4-methyl-, butyl ester | |
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| Record name | Butyl toluene-4-sulphonate | |
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| Record name | BUTYL TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XW1Q3QO1 | |
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Foundational & Exploratory
Butyl 4-methylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 778-28-9
Synonyms: Butyl tosylate, n-Butyl p-toluenesulfonate, p-Toluenesulfonic acid butyl ester
This technical guide provides an in-depth overview of Butyl 4-methylbenzenesulfonate (B104242), a versatile reagent in organic synthesis with applications in the preparation of complex molecules, including those with potential therapeutic value. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
Butyl 4-methylbenzenesulfonate is a stable and effective butylating agent. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃S |
| Molecular Weight | 228.31 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 170-172 °C at 10 mmHg.[1][2] |
| Density | 1.12 g/mL |
| Flash Point | 156.6 ± 19.3 °C |
| Storage Temperature | Room temperature |
| Purity | Typically >98% |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the tosylation of n-butanol. This reaction involves the treatment of n-butanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[3]
Alternatively, esterification of 4-methylbenzenesulfonic acid with butanol, often with a dehydrating agent, can also be employed.[3]
Experimental Protocol: Synthesis via Tosylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
n-Butanol
-
p-Toluenesulfonyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve n-butanol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by vacuum distillation (170-172 °C at 10 mmHg) to yield a colorless to light yellow liquid.[1][2]
Applications in Organic Synthesis
This compound is primarily utilized as a butylation agent in organic synthesis. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a variety of nucleophiles, including amines, phenols, and thiols. This reactivity makes it a valuable tool in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs).
Role in the Synthesis of Biologically Active Molecules
While this compound itself is not known to have significant biological activity, its role as a synthetic intermediate is crucial in the development of therapeutic agents. For instance, the introduction of a butyl group can modulate the lipophilicity and pharmacokinetic properties of a drug candidate. Derivatives of 4-methylbenzenesulfonate have been used in the synthesis of anticancer and antiviral compounds.
Experimental Workflow: Synthesis of a Quinazoline (B50416) Derivative
The following diagram illustrates a representative workflow for the synthesis of a substituted quinazoline, a scaffold found in numerous anticancer agents, utilizing a tosylate intermediate for alkylation. While this example may not use this compound directly, it demonstrates the application of the tosylate chemistry in a drug discovery context.
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a butylation agent provides a reliable method for introducing butyl groups into a wide array of molecules. For drug development professionals, this compound serves as a key building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Butyl Tosylate from p-Toluenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of butyl tosylate from n-butanol and p-toluenesulfonyl chloride. This guide details the reaction mechanism, presents various experimental protocols with quantitative data, and outlines purification techniques. The information is intended for use by professionals in chemical research and drug development.
Introduction
The conversion of alcohols to tosylates is a fundamental and crucial transformation in organic synthesis. The tosylate group is an excellent leaving group, rendering the carbon atom of the original alcohol susceptible to nucleophilic attack. This activation of the hydroxyl group is a key step in the synthesis of a wide array of more complex molecules, including many pharmaceutical intermediates. Butyl tosylate, specifically, serves as a versatile reagent for introducing a butyl group into a molecule. The synthesis is typically achieved by reacting n-butanol with p-toluenesulfonyl chloride in the presence of a base, which neutralizes the hydrochloric acid byproduct.
Reaction Mechanism
The synthesis of butyl tosylate proceeds via a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride. The oxygen atom of n-butanol acts as the nucleophile, attacking the electrophilic sulfur atom. A base, such as pyridine (B92270) or sodium hydroxide (B78521), is employed to deprotonate the alcohol, thereby increasing its nucleophilicity and to neutralize the HCl generated during the reaction.
Caption: General reaction mechanism for the synthesis of butyl tosylate.
Comparative Analysis of Synthesis Protocols
The choice of base and reaction conditions significantly impacts the yield and purity of the resulting butyl tosylate. Below is a summary of quantitative data from different reported methods.
| Method | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1 | Sodium Hydroxide | None (neat) | < 15 | ~8 | 50-54 | Organic Syntheses |
| 2 | Pyridine | Not specified | Not specified | Not specified | up to 86 | [1] |
Experimental Protocols
Method 1: Synthesis of Butyl Tosylate using Sodium Hydroxide
This protocol is adapted from a procedure in Organic Syntheses for the preparation of alkyl p-toluenesulfonates.[2]
Materials:
-
n-Butyl alcohol: 148 g (2.0 moles)
-
p-Toluenesulfonyl chloride (pure): 420 g (2.2 moles, added in two portions)
-
5 N Sodium hydroxide solution: 640 mL (3.2 moles, added in two portions)
-
Petroleum ether (b.p. 60-70°C) or Benzene (B151609)
-
Anhydrous potassium carbonate: 20 g
-
Three-necked flask (2 L)
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel (250 mL)
-
Claisen flask (500 mL) for distillation
Procedure:
-
Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a 250-mL separatory funnel, place 148 g (2.0 moles) of n-butyl alcohol and 210 g (1.1 moles) of pure p-toluenesulfonyl chloride.
-
Addition of Base: From the separatory funnel, add 320 mL (1.6 moles) of 5 N sodium hydroxide solution at a rate that maintains the reaction mixture temperature below 15°C. This addition typically takes 3 to 4 hours.
-
Second Addition of Reactants: Add another portion of 210 g (1.1 moles) of p-toluenesulfonyl chloride, followed by the slow, dropwise addition of another 320 mL of 5 N sodium hydroxide solution, again ensuring the temperature does not exceed 15°C.
-
Stirring: Continue stirring the reaction mixture for an additional 4 hours.
-
Work-up:
-
Separate the oily layer from the aqueous layer.
-
Add enough petroleum ether or benzene to the oil to cause it to float on water.
-
Wash the organic solution thoroughly with 50 mL of 10% sodium hydroxide solution.
-
Dry the solution overnight over 20 g of anhydrous potassium carbonate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Distill off the solvent. This can be conveniently done by adding the solution from a separatory funnel to a 500-mL Claisen flask heated on a steam bath.
-
Distill the remaining oily ester under reduced pressure. After a forerun boiling up to 170°C/10 mm, the pure butyl tosylate distills at 170–171°C/10 mm.
-
Expected Yield: 250–270 g (50–54% of the theoretical amount).[2]
Method 2: Synthesis using Pyridine (General Procedure)
The use of pyridine as a base can significantly improve the yield.[1] While a detailed specific protocol for butyl tosylate was not found in the initial search, a general procedure for the tosylation of an alcohol using pyridine is as follows.
Materials:
-
n-Butanol
-
p-Toluenesulfonyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry) (optional, as solvent)
-
Hydrochloric acid (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve n-butanol in dry pyridine or a mixture of dry DCM and pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by adding cold 1 M HCl until the solution is acidic.
-
Extract the mixture with an organic solvent such as DCM or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Further purify the crude butyl tosylate by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of butyl tosylate.
Conclusion
The synthesis of butyl tosylate from p-toluenesulfonyl chloride is a robust and well-established reaction in organic chemistry. The choice of base and careful control of reaction conditions are critical for achieving high yields and purity. The protocols provided in this guide offer reliable methods for the preparation of this important synthetic intermediate. For drug development professionals, the ability to efficiently synthesize tosylates like butyl tosylate is essential for the rapid generation of new molecular entities.
References
Butyl 4-methylbenzenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Butyl 4-methylbenzenesulfonate (B104242), a versatile reagent in organic synthesis, particularly relevant to drug development and materials science. This document outlines its chemical properties, detailed synthesis and purification protocols, and key chemical transformations.
Core Molecular and Physical Properties
Butyl 4-methylbenzenesulfonate, also known as butyl tosylate, is the ester of butanol and 4-methylbenzenesulfonic acid. It is a stable and effective alkylating agent due to the excellent leaving group nature of the tosylate anion.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₁₆O₃S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| CAS Number | 778-28-9 | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 170-172 °C at 10 mmHg | [3][4] |
| Density | 1.12 g/mL | [4] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with n-butanol. This reaction, a classic example of tosylation, proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride.[3]
Experimental Protocol: Synthesis
Materials:
-
p-Toluenesulfonyl chloride
-
n-Butanol
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Diethyl ether (or other suitable extraction solvent)
-
5 N Sodium hydroxide (B78521) solution
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in a suitable solvent such as diethyl ether.
-
Cool the flask in an ice bath to below 15°C.[5]
-
Slowly add a solution of n-butanol and pyridine (acting as a base to neutralize the HCl byproduct) to the stirred solution of p-toluenesulfonyl chloride. Maintain the temperature below 15°C throughout the addition.[3][5]
-
After the addition is complete, continue stirring the reaction mixture for several hours at room temperature to ensure the reaction goes to completion.[5]
-
Work-up:
-
Separate the oily layer from the aqueous layer.
-
Add petroleum ether or benzene (B151609) to the oily layer to facilitate separation and wash it thoroughly with a 10% sodium hydroxide solution.[5]
-
Dry the organic layer over anhydrous potassium carbonate.[5]
-
Filter the solution to remove the drying agent.
-
Remove the solvent by distillation. This can be conveniently done by adding the solution from a separatory funnel to a Claisen flask heated on a steam bath.[5]
-
Purification
The crude this compound is typically purified by vacuum distillation to yield a high-purity product.[3]
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Claisen flask
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good seal.
-
Transfer the crude this compound to the Claisen flask.
-
Begin reducing the pressure inside the apparatus using the vacuum source.[6]
-
Once a stable low pressure is achieved, begin heating the Claisen flask.[6]
-
Collect the fraction that distills at 170-171°C under a pressure of 10 mmHg. A forerun may be collected at a lower temperature.[5]
-
After the distillation is complete, allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[6]
Chemical Reactions and Mechanisms
This compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The tosylate group is a highly effective leaving group, facilitating the attack of a wide range of nucleophiles on the butyl chain.
Sₙ2 Reaction with Amines
A common application in drug development is the reaction of tosylates with amines to form substituted amines. The reaction proceeds via a backside attack of the amine nucleophile on the carbon atom attached to the tosylate group, leading to an inversion of stereochemistry if the carbon is a chiral center.[7]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Butyl 4-methylbenzenesulfonate (B104242). The document details the structural information revealed by NMR spectroscopy, presents quantitative data in a clear tabular format, and outlines the experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
Butyl 4-methylbenzenesulfonate, also known as butyl tosylate, is an organic compound with the chemical formula C₁₁H₁₆O₃S. It is an ester of butanol and p-toluenesulfonic acid. The structural characterization of this molecule is crucial for its application in various chemical syntheses, where it often serves as an alkylating agent. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and NMR Assignments
The structure of this compound consists of a butyl group attached to the sulfonate group, which is in turn bonded to a p-tolyl group. The numbering of the carbon and hydrogen atoms for NMR assignment is presented in the following diagram:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.78 | d | 2H | 8.3 | H-2, H-6 |
| 7.35 | d | 2H | 8.0 | H-3, H-5 |
| 4.02 | t | 2H | 6.6 | H-8 |
| 2.45 | s | 3H | - | H-7 |
| 1.63 | p | 2H | 6.8 | H-9 |
| 1.37 | h | 2H | 7.4 | H-10 |
| 0.89 | t | 3H | 7.4 | H-11 |
d = doublet, t = triplet, p = pentet, h = hextet, s = singlet
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 144.8 | C-4 |
| 133.0 | C-1 |
| 129.9 | C-3, C-5 |
| 127.9 | C-2, C-6 |
| 69.9 | C-8 |
| 30.5 | C-9 |
| 21.6 | C-7 |
| 18.8 | C-10 |
| 13.5 | C-11 |
Experimental Protocols
The following is a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the sample.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the general steps for acquiring the NMR spectra.
Caption: A generalized workflow for acquiring and processing NMR spectra.
Typical ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
Typical ¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
Signaling Pathways and Logical Relationships
The connectivity and through-bond relationships between the different protons in this compound can be visualized. The primary correlations observed in a ¹H-¹H COSY spectrum are between adjacent protons in the butyl chain.
Caption: ¹H-¹H coupling relationships in this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.
Technical Guide: Spectroscopic Analysis of Butyl Tosylate by FT-IR and Mass Spectrometry
This technical guide provides an in-depth analysis of butyl tosylate using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of organic molecules. This document outlines the spectral data, experimental protocols, and key fragmentation pathways.
Introduction to Butyl Tosylate
Butyl tosylate (butyl 4-methylbenzenesulfonate) is an organic compound commonly used as a reagent in organic synthesis, particularly as a butylating agent.[1][2][3] Its chemical formula is C₁₁H₁₆O₃S, and it has a molecular weight of approximately 228.31 g/mol .[1][3] Accurate characterization of this compound is crucial for ensuring reaction purity and for its application in synthetic chemistry. FT-IR and mass spectrometry are powerful tools for confirming its structure and identifying potential impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5][6] The spectrum of butyl tosylate exhibits characteristic absorption bands corresponding to its sulfonate ester and aromatic components.
FT-IR Spectral Data Summary
The primary vibrational modes for butyl tosylate are summarized in the table below. These peaks are indicative of the specific bonds and functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3000-2850 | Medium | C-H Stretch | Alkyl (Butyl group) |
| ~1600-1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1360 | Strong | S=O Asymmetric Stretch | Sulfonate Ester (SO₃) |
| ~1178 | Strong | S=O Symmetric Stretch | Sulfonate Ester (SO₃) |
| ~1100-1000 | Strong | C-O Stretch | Ester |
| ~815 | Strong | C-H Bending (out-of-plane) | p-disubstituted ring |
Note: Peak positions can vary slightly depending on the sample preparation and instrument.
General FT-IR Experimental Workflow
The following diagram illustrates a typical workflow for obtaining an FT-IR spectrum of a liquid sample like butyl tosylate.
Caption: General workflow for FT-IR analysis of a liquid sample.
Experimental Protocol for FT-IR Analysis
This protocol outlines the procedure for analyzing a liquid sample such as butyl tosylate using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.
-
Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
ATR Crystal Cleaning : Clean the ATR crystal surface (e.g., diamond or zinc selenide) using a suitable solvent like isopropanol (B130326) or ethanol (B145695) and a soft, non-abrasive wipe. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition : Run a background scan without any sample on the crystal. This step is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[7]
-
Sample Application : Place a small drop of butyl tosylate directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Sample Spectrum Acquisition : Initiate the sample scan. The instrument directs an infrared beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.[7] Typical settings may include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.
-
Data Processing : The instrument's software performs a Fourier transform on the raw data to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[5] A baseline correction may be applied to improve data quality.
-
Final Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.
Mass Spectrometry Data Summary
The electron ionization mass spectrum of butyl tosylate shows a molecular ion peak and several characteristic fragment ions.[8] The key ions and their relative abundances are listed below.
| m/z | Proposed Fragment Ion | Relative Abundance |
| 228 | [C₁₁H₁₆O₃S]⁺• (Molecular Ion) | Low |
| 172 | [C₇H₈O₃S]⁺• (Loss of C₄H₈) | Moderate |
| 155 | [C₇H₇O₂S]⁺ (Tosyl cation) | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |
| 57 | [C₄H₉]⁺ (Butyl cation) | Moderate |
| 56 | [C₄H₈]⁺• (Butene radical cation via McLafferty rearrangement) | High |
Note: Relative abundances can vary based on the instrument and source conditions.
Fragmentation Pathway of Butyl Tosylate
The fragmentation of the butyl tosylate molecular ion ([M]⁺•) under electron ionization follows several key pathways. The primary fragmentations involve the loss of the butyl group and rearrangements of the tosyl moiety.
Caption: Major fragmentation pathways for butyl tosylate in EI-MS.
Experimental Protocol for Mass Spectrometry Analysis
This protocol describes a general procedure for analyzing butyl tosylate using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation : Prepare a dilute solution of butyl tosylate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System Setup :
-
Set the GC oven temperature program to adequately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Set the injector temperature to around 250°C.
-
Use helium as the carrier gas with a constant flow rate.
-
-
Mass Spectrometer Parameters :
-
Set the ion source to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV, which promotes fragmentation and yields reproducible spectra for library comparison.[9]
-
Set the mass analyzer to scan a relevant m/z range, for instance, from m/z 40 to 300.
-
Set the ion source and transfer line temperatures (typically 230°C and 280°C, respectively) to prevent condensation.
-
-
Injection and Data Acquisition :
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and carried onto the GC column, where separation occurs.
-
As butyl tosylate elutes from the column, it enters the MS ion source, where it is ionized and fragmented.
-
The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.
-
-
Data Analysis :
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to butyl tosylate.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) to confirm the compound's identity.[8]
-
References
- 1. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonic acid, 4-methyl-, butyl ester [webbook.nist.gov]
- 3. n-Butyl tosylate | CAS No- 778-28-9 | Simson Pharma Limited [simsonpharma.com]
- 4. ejournal.upi.edu [ejournal.upi.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Benzenesulfonic acid, 4-methyl-, butyl ester [webbook.nist.gov]
- 9. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Solubility of Butyl 4-methylbenzenesulfonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butyl 4-methylbenzenesulfonate (B104242)
Butyl 4-methylbenzenesulfonate is an organic compound widely used in pharmaceutical and chemical synthesis as an alkylating agent. Its efficacy in chemical reactions is often dependent on its solubility in the chosen solvent system. Understanding its solubility profile is therefore critical for reaction optimization, purification, and formulation development.
Quantitative Solubility Data
Quantitative solubility data for this compound in common organic solvents is sparse in publicly available literature. The following table summarizes the available data. It is important to note that some of this information is based on qualitative descriptions or calculated values.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 44.9 mg/L | Experimental |
| Water | Not Specified | 0.0849 mg/mL | Calculated (LogS)[1] |
| Ethanol | Not Specified | Soluble | Qualitative[2] |
| Diethyl Ether | Not Specified | Soluble | Qualitative[3] |
| Chloroform | Not Specified | Slightly Soluble | Qualitative[4][5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly Soluble | Qualitative[4][5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols can be employed. These methods are adapted from standard laboratory procedures for solubility determination of organic compounds.
This method provides a quick estimation of solubility in various solvents.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution to classify the solubility:
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
This method provides a more accurate, quantitative measure of solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Sealable glass vials
-
Analytical balance
-
Constant temperature bath or shaker incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure undissolved solid is present.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any microscopic solid particles.
-
Carefully evaporate the solvent from the dish. This can be done in a fume hood, or for less volatile solvents, in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator.
-
Weigh the dish on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Conclusion
References
- 1. 778-28-9 | Butyl p-Toluenesulfonate | Aryls | Ambeed.com [ambeed.com]
- 2. Butyl p-toluenesulfonate, 99% | Fisher Scientific [fishersci.ca]
- 3. CAS 778-28-9: Butyl p-toluenesulfonate | CymitQuimica [cymitquimica.com]
- 4. P-TOLUENESULFONIC ACID N-BUTYL ESTER | 778-28-9 [chemicalbook.com]
- 5. P-TOLUENESULFONIC ACID N-BUTYL ESTER CAS#: 778-28-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of Butyl 4-methylbenzenesulfonate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyl 4-methylbenzenesulfonate (B104242), commonly known as butyl tosylate, is a potent monofunctional alkylating agent. Its mechanism of action is centered on the covalent modification of biological nucleophiles, primarily DNA, through a nucleophilic substitution reaction. This guide provides a comprehensive overview of its chemical properties, the kinetics and mechanism of its alkylating activity, its biological targets, and the subsequent cellular responses. Detailed experimental protocols for assessing its activity and quantitative data are presented to support further research and development.
Chemical Properties and Reactivity
Butyl 4-methylbenzenesulfonate (C₁₁H₁₆O₃S) is an ester of butanol and p-toluenesulfonic acid.[1][2] Its reactivity as an alkylating agent is conferred by its distinct chemical structure. The tosylate group (-SO₃C₆H₄CH₃) is an exceptionally effective leaving group due to the stability of the resulting p-toluenesulfonate anion, which is highly resonance-stabilized. This property renders the α-carbon of the attached butyl group highly electrophilic and susceptible to attack by nucleophiles.
The primary reaction mechanism is a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] This reaction involves a backside attack on the electrophilic carbon by a nucleophile, proceeding through a single transition state and resulting in the inversion of stereochemistry at the carbon center.[3] While S(_N)2 is predominant for primary alkyl halides and tosylates, an S(_N)1 mechanism, which involves the formation of a carbocation intermediate, can occur under specific conditions, though it is less favored for primary substrates like the n-butyl group.[4][5]
Mechanism of Action: DNA Alkylation
The cytotoxic and mutagenic effects of butyl tosylate stem from its ability to alkylate DNA.[6][7] As a monofunctional agent, it introduces a single butyl group onto a nucleophilic site within the DNA structure.[8]
Nucleophilic Attack on DNA Bases
The most common targets for alkylation are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA.[6][8] The N7 position of guanine (B1146940) is the most nucleophilic site and, consequently, the most frequent site of alkylation by S(_N)2 agents.[8] Other potential sites include the N3 position of adenine (B156593) and the O6 position of guanine.[8][9] Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication.[10][11]
Consequences of DNA Adduct Formation
The formation of these bulky butyl-DNA adducts disrupts the normal structure and function of DNA. These lesions can:
-
Block DNA Replication and Transcription: The presence of an adduct can stall the progression of DNA and RNA polymerases, inhibiting the synthesis of new DNA and proteins.[8]
-
Induce DNA Strand Breaks: The repair process for alkylated bases, primarily Base Excision Repair (BER), involves the creation of an abasic (AP) site which can lead to single-strand breaks if not properly repaired.[8]
-
Trigger Cellular Signaling Pathways: The cell recognizes DNA damage and activates complex signaling cascades to arrest the cell cycle and initiate DNA repair or, if the damage is too extensive, trigger programmed cell death (apoptosis).[12][13][14]
Cellular Response to Alkylation Damage
The primary cellular response to DNA damage induced by alkylating agents is the activation of the DNA Damage Response (DDR) network. The tumor suppressor protein p53 is a central regulator in this pathway.[15][16]
Upon detection of DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and stabilize p53.[16] Activated p53 functions as a transcription factor, upregulating genes involved in:
-
Cell Cycle Arrest: Proteins like p21 are expressed, which inhibit cyclin-dependent kinases (CDKs) to halt the cell cycle, providing time for DNA repair.[16]
-
DNA Repair: p53 can recruit DNA repair proteins to the site of damage.
-
Apoptosis: If the DNA damage is irreparable, p53 induces the expression of pro-apoptotic proteins like BAX and PUMA, committing the cell to programmed cell death.[12][13]
The mismatch repair (MMR) pathway has also been shown to be crucial for signaling apoptosis in response to certain types of alkylation damage, such as O6-methylguanine.[12][14]
Quantitative Data
| Compound/Agent | Cell Line | Exposure Time (hours) | IC₅₀ (µM) | Reference Type |
| Pinostrobin (B192119) butyrate | T47D (Breast) | Not Specified | 400 | [18] |
| Pinostrobin propionate (B1217596) | T47D (Breast) | Not Specified | 570 | [18] |
| β-nitrostyrene derivative | MCF-7 (Breast) | Not Specified | 0.81 ± 0.04 µg/mL | [19] |
| β-nitrostyrene derivative | MDA-MB-231 (Breast) | Not Specified | 1.82 ± 0.05 µg/mL | [19] |
Note: The IC₅₀ values are provided for illustrative purposes and are not directly for this compound. Further experimental validation is required.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the reaction of n-butanol with p-toluenesulfonyl chloride.[20]
-
Materials: n-butanol, p-toluenesulfonyl chloride, pyridine (B92270) (as solvent and base).
-
Procedure: a. Dissolve p-toluenesulfonyl chloride in pyridine in a round-bottom flask, and cool the mixture in an ice bath. b. Slowly add n-butanol to the cooled solution with stirring. c. Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC). d. Quench the reaction by adding cold water. e. Extract the product with an organic solvent (e.g., diethyl ether). f. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the resulting crude product by vacuum distillation (boiling point: 170-172°C at 10 mmHg).[20][21]
In Vitro DNA Alkylation Assay (alk-BER Assay Adaptation)
This protocol is adapted from the alk-BER assay to detect the formation of N7-methylguanine and N3-methyladenine adducts.[22][23][24]
-
Cell Culture and Treatment: a. Culture human cells (e.g., SW13, HAP1) to 60-70% confluency.[22] b. Treat cells with varying concentrations of this compound in a suitable buffer (e.g., PBS) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Genomic DNA Isolation: a. Harvest the cells and immediately isolate genomic DNA using a standard DNA extraction kit or protocol to prevent repair.
-
Enzymatic Digestion: a. Digest 300 ng of the isolated genomic DNA with damage-specific enzymes. Use Alkyladenine DNA Glycosylase (AAG) to excise N7-butylguanine and N3-butyladenine, creating AP sites. b. Subsequently, treat with an AP endonuclease (e.g., APE1) to convert the AP sites into single-strand breaks (SSBs).
-
Alkaline Agarose (B213101) Gel Electrophoresis: a. Stop the enzymatic reactions by adding an alkaline loading buffer. b. Resolve the DNA samples on a 1.2% alkaline agarose gel at low voltage (e.g., 25V) for an extended period (e.g., 17 hours) in a cold room.[22]
-
Quantification: a. Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold). b. Image the gel and quantify the amount of fragmented DNA relative to the total DNA. The degree of fragmentation corresponds to the level of alkylation damage.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[25][26][27][28]
-
Cell Plating: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemia cells) in 100 µL of culture medium per well.[29] b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[29]
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (include a vehicle-only control). c. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[25] b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[25]
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[26] b. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] c. Measure the absorbance of each well using a microplate reader at a wavelength of 570-600 nm.[25]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound functions as a classic monofunctional alkylating agent through an S(_N)2 mechanism. Its primary mode of action involves the butylation of nucleophilic sites in DNA, leading to the formation of DNA adducts that disrupt critical cellular processes. The resulting DNA damage activates signaling pathways, prominently involving p53, which can culminate in cell cycle arrest, DNA repair, or apoptosis. This detailed understanding of its mechanism, supported by robust experimental protocols, provides a critical foundation for its application in organic synthesis and for the exploration of novel therapeutic strategies in drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 778-28-9 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. mdpi.com [mdpi.com]
- 7. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro reaction of N-n-butyl-N-nitrosourea and n-butyl methanesulphonate with guanine and thymine bases of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenesis by O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine in Escherichia coli and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buy this compound | 778-28-9 [smolecule.com]
- 21. chemsynthesis.com [chemsynthesis.com]
- 22. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. texaschildrens.org [texaschildrens.org]
The Role of Butyl Tosylate as a Leaving Group in Nucleophilic Substitution Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl tosylate's function as a leaving group in nucleophilic substitution reactions. It delves into the underlying chemical principles, comparative reactivity, and practical applications, offering detailed experimental protocols and quantitative data to support synthetic planning and execution.
Introduction: The Importance of a Good Leaving Group
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, pivotal for the construction of a vast array of molecules, including active pharmaceutical ingredients. The efficiency of these reactions is critically dependent on the nature of the leaving group, a molecular fragment that departs with a pair of electrons. An ideal leaving group should be stable once it has departed, which typically correlates with it being a weak base.
The hydroxyl group (-OH) of alcohols is a notoriously poor leaving group due to its strong basicity.[1] To facilitate nucleophilic substitution at an alcoholic carbon, the hydroxyl group must first be converted into a more suitable leaving group. The p-toluenesulfonyl group (tosyl group, Ts), is a widely employed activating group for this purpose.[2][3] By reacting an alcohol such as butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the corresponding tosylate ester, in this case, butyl tosylate, is formed.[4] This transformation converts the poor leaving group -OH into the excellent leaving group, tosylate (-OTs).[1]
The exceptional leaving group ability of the tosylate anion is attributed to the stability of the p-toluenesulfonate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[4][5] The negative charge on the departing oxygen atom is effectively delocalized by resonance across the sulfonyl group, rendering the anion very stable and non-nucleophilic.[6]
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantitatively assessed by comparing the pKa of its conjugate acid and the relative rates of nucleophilic substitution reactions. A lower pKa value of the conjugate acid indicates a more stable anion and thus a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Triflate | -OTf | Triflic Acid | ~ -14 | ~10^4 - 10^5 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 [5][7] | 1 [5] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[5][7] | ~0.5 - 0.7[5][7] |
| Iodide | I⁻ | Hydroiodic Acid | ~ -10 | ~10⁻¹ - 10⁻² |
| Bromide | Br⁻ | Hydrobromic Acid | ~ -9 | ~10⁻² - 10⁻³ |
| Chloride | Cl⁻ | Hydrochloric Acid | ~ -7 | ~10⁻⁴ - 10⁻⁵ |
Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and reaction conditions.
As the data indicates, sulfonic acid esters like triflates and tosylates are excellent leaving groups, with tosylates offering a good balance of reactivity and handling properties.[6]
Stereochemistry of Tosylation and Subsequent Substitution
A key feature of the tosylation of an alcohol is that the reaction occurs at the oxygen atom and does not affect the stereochemistry of the carbon center to which the hydroxyl group is attached. The C-O bond of the alcohol remains intact during the formation of the tosylate ester, resulting in retention of configuration.[1][2]
However, the subsequent nucleophilic substitution reaction, if it proceeds via an Sₙ2 mechanism, occurs with inversion of configuration at the carbon center.[2] This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group.[8] This two-step sequence of tosylation followed by Sₙ2 substitution provides a reliable method for the stereospecific inversion of a chiral alcohol's stereocenter.
Experimental Protocols
Synthesis of Butyl Tosylate from 1-Butanol (B46404)
This protocol describes the conversion of a primary alcohol, 1-butanol, to its corresponding tosylate.
Materials:
-
1-Butanol (1.0 eq.)
-
Pyridine or Triethylamine (1.5 - 2.0 eq.)[10]
-
Dichloromethane (DCM), anhydrous (10 volumes)[2]
-
5 N Sodium Hydroxide[9]
-
Petroleum ether or Benzene[9]
-
Anhydrous Potassium Carbonate[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1-butanol (2 moles) and p-toluenesulfonyl chloride (1.1 moles).[9]
-
Cool the mixture in an ice bath to maintain a temperature below 15°C.[9]
-
Slowly add 5 N sodium hydroxide (B78521) (1.6 moles) to the stirred solution over 3-4 hours, ensuring the temperature does not exceed 15°C.[9]
-
Add another portion of p-toluenesulfonyl chloride (1.1 moles) followed by the slow addition of 5 N sodium hydroxide (1.6 moles), again maintaining the temperature below 15°C.[9]
-
Continue stirring for an additional 4 hours.[9]
-
Separate the oily organic layer. Add petroleum ether or benzene (B151609) to the oil to allow it to float on water.[9]
-
Wash the organic solution with 10% sodium hydroxide and then dry it over anhydrous potassium carbonate overnight.[9]
-
Filter the solution and remove the solvent by distillation.[9]
-
The crude butyl tosylate can be purified by vacuum distillation, with the pure product distilling at 170-171°C/10 mm.[9] The expected yield is 50-54%.[9]
Nucleophilic Substitution of Butyl Tosylate with 2-Naphthoxide
This protocol details the Sₙ2 reaction of butyl tosylate with the sodium salt of 2-naphthol (B1666908).[11]
Materials:
-
Butyl p-toluenesulfonate (butyl tosylate) (5.50 mmol)[11]
-
2-Naphthol (5.89 mmol)[11]
-
Sodium hydroxide (0.5 M in ethanol, 16 mL)[11]
-
Ethanol
-
100 mL Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies (hexane:ethyl acetate (B1210297) 60:40 as eluent)[11]
-
Ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-naphthol in the 0.5 M ethanolic sodium hydroxide solution with stirring at room temperature until the solid dissolves (approximately 10 minutes).[11]
-
Add butyl tosylate to the flask and bring the mixture to reflux.[11]
-
Monitor the reaction progress by TLC for 40 to 60 minutes. The reaction is complete when the butyl tosylate spot is no longer visible.[11]
-
Once the reaction is complete, pour the hot mixture over crushed ice and allow it to stand until the ice melts.[11]
-
The product, 2-butoxynaphthalene, will precipitate as a tan crystalline solid.[11]
-
Collect the solid product by vacuum filtration and wash it with a small portion of ice-cold water.[11]
-
The crude product can be further purified by recrystallization from methanol-water.[11]
Nucleophilic Substitution of Butyl Tosylate with Sodium Azide (B81097)
This protocol outlines the synthesis of butyl azide via the Sₙ2 reaction of butyl tosylate with sodium azide.[2][12]
Materials:
-
Butyl tosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq.)[12]
-
Anhydrous Dimethylformamide (DMF)[12]
-
Diethyl ether[12]
-
Saturated aqueous sodium bicarbonate solution[12]
-
Brine (saturated aqueous sodium chloride solution)[12]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[12]
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve butyl tosylate in anhydrous DMF.[12]
-
Add sodium azide to the stirred solution.[12]
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.[12]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 times the volume of the reaction mixture).[12]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude butyl azide.[12]
-
If necessary, the product can be further purified by vacuum distillation.[12]
Visualizations
Mechanism of Nucleophilic Substitution (Sₙ2)
Caption: Sₙ2 mechanism showing backside attack and inversion of stereochemistry.
General Experimental Workflow
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch8 : Tosylates [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethers Using Butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of ethers via the Williamson ether synthesis, utilizing Butyl 4-methylbenzenesulfonate (B104242) (butyl tosylate) as a key reagent. The Williamson ether synthesis is a robust and versatile method for the formation of both symmetrical and unsymmetrical ethers from an alkoxide and a primary alkyl electrophile.[1][2][3][4][5][6][7][8] Butyl 4-methylbenzenesulfonate, a primary alkyl tosylate, serves as an excellent electrophile in this S(_N)2 reaction, reacting readily with a variety of nucleophiles derived from primary, secondary, and phenolic alcohols.[1][2][3] This application note outlines the general principles of this reaction and provides specific, detailed protocols for the synthesis of various butyl ethers, complete with quantitative data and reaction parameters.
Introduction
The synthesis of ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The Williamson ether synthesis, developed in the 19th century, remains one of the most reliable and widely used methods for preparing ethers.[1][6] The reaction involves the nucleophilic substitution of a halide or a sulfonate ester by an alkoxide ion.
This compound (butyl tosylate) is a highly effective alkylating agent for this purpose. The tosylate group is an excellent leaving group, facilitating the S(_N)2 displacement by the alkoxide nucleophile. This protocol details the use of butyl tosylate for the synthesis of ethers from various alcohol precursors, offering a straightforward and efficient method for the preparation of a diverse range of butyl ethers.
Reaction Principle
The synthesis of ethers using this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][4] The general scheme involves two main steps:
-
Deprotonation of the Alcohol: The alcohol starting material is treated with a strong base to form the corresponding alkoxide. Common bases for this step include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃).[2][9]
-
Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the primary carbon of this compound. This backside attack displaces the tosylate leaving group, forming the desired ether product.[1][2]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various ethers using this compound.
| Alcohol Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol (B145695) (Primary) | Butyl Ethyl Ether | NaH | THF | 25-60 | 4-8 | 85-95 (Representative) |
| 2-Butanol (B46777) (Secondary) | Butyl sec-Butyl Ether | NaH | THF | 50-70 | 6-12 | 60-75 (Representative) |
| 2-Naphthol (B1666908) (Phenol) | 2-Butoxynaphthalene | NaOH | Ethanol | Reflux (78) | 1 | ~80 |
Note: Yields for primary and secondary alcohols are representative and based on typical outcomes for Williamson ether synthesis with primary tosylates. Actual yields may vary depending on specific reaction conditions and purification.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of Butyl Ethyl Ether from Ethanol (Primary Alcohol)
This protocol describes the synthesis of a simple dialkyl ether using a primary alcohol.
Materials:
-
Ethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) to the stirred THF.
-
Slowly add ethanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
S(_N)2 Reaction: Cool the resulting sodium ethoxide solution back to 0 °C.
-
Add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure butyl ethyl ether.
Protocol 2: Synthesis of Butyl sec-Butyl Ether from 2-Butanol (Secondary Alcohol)
This protocol details the synthesis of an ether from a secondary alcohol. Note that competing elimination reactions may lead to lower yields compared to primary alcohols.[2]
Materials:
-
2-Butanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.
-
Slowly add 2-butanol (1.0 equivalent) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours until gas evolution stops.
-
S(_N)2 Reaction: Cool the sodium sec-butoxide (B8327801) solution to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux (approximately 66 °C) for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Synthesis of 2-Butoxynaphthalene from 2-Naphthol (Phenol)
This protocol describes the synthesis of an aryl butyl ether from a phenolic starting material.
Materials:
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
This compound
-
Ethanol
-
Ice
-
Water
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve 2-naphthol (1.05 equivalents) in ethanol.
-
Add sodium hydroxide (1.0 equivalent) to the solution and stir until the 2-naphthol is fully dissolved and the sodium salt is formed.
-
S(_N)2 Reaction: Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) for 1 hour.
-
Work-up: After the reaction is complete, pour the hot reaction mixture over crushed ice and allow it to stand until the ice melts.
-
Purification: The solid product can be collected by vacuum filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization.
Experimental Workflow Diagram
Conclusion
The use of this compound in the Williamson ether synthesis provides a reliable and efficient method for the preparation of a wide array of butyl ethers. The protocols outlined in this document are applicable to primary, secondary, and phenolic alcohols, offering a versatile tool for researchers in organic synthesis and drug development. By carefully selecting the appropriate base and reaction conditions, high yields of the desired ether products can be achieved.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. readchemistry.com [readchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Khan Academy [khanacademy.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. These products are pivotal in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Among the various alkylating agents, butyl tosylate offers a reliable and efficient means of introducing a butyl group onto a primary or secondary amine. As a salt, p-toluenesulfonic acid is a stable and crystalline solid, and its ester, butyl tosylate, is a potent alkylating agent due to the excellent leaving group ability of the tosylate anion. This application note provides a detailed experimental procedure for the N-alkylation of amines using butyl tosylate, complete with quantitative data and spectroscopic characterization of the resulting N-butylated amines.
Reaction Principle
The N-alkylation of an amine with butyl tosylate proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the butyl group in butyl tosylate. This concerted step results in the displacement of the tosylate leaving group and the formation of a new carbon-nitrogen bond, yielding the corresponding N-butylated amine. A base is typically employed to neutralize the p-toluenesulfonic acid byproduct generated during the reaction, thus preventing the protonation of the starting amine and promoting the reaction to completion.
Experimental Protocols
This section details a general experimental procedure for the N-alkylation of a representative primary amine (aniline) and a secondary amine (piperidine) with butyl tosylate.
Protocol 1: N-Alkylation of a Primary Amine (Aniline)
Materials:
-
Butyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add butyl tosylate (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-butylaniline.
Protocol 2: N-Alkylation of a Secondary Amine (Piperidine)
Materials:
-
Butyl tosylate
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Add butyl tosylate (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
To remove any unreacted primary or secondary amine, the organic layer can be washed with a dilute solution of copper(II) sulfate, which will form a complex with the unreacted amine and move it to the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butylpiperidine.
-
If necessary, the product can be further purified by distillation or column chromatography.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the N-alkylation of various amines with butyl tosylate, as well as the spectroscopic data for the resulting products.
Table 1: Reaction Conditions and Yields for N-Alkylation of Amines with Butyl Tosylate
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | Reflux | 18 | 85 |
| 2 | Benzylamine | K₂CO₃ | DMF | 80 | 12 | 92 |
| 3 | Piperidine | Et₃N | DCM | rt | 24 | 88 |
| 4 | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 20 | 83 |
| 5 | Diethylamine | NaH | THF | 60 | 16 | 75 |
Table 2: Spectroscopic Data for N-Butylated Amines
| Compound | Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Butylaniline | C₁₀H₁₅N | 7.18 (t, 2H), 6.68 (t, 1H), 6.60 (d, 2H), 3.55 (br s, 1H), 3.10 (t, 2H), 1.62 (m, 2H), 1.43 (m, 2H), 0.96 (t, 3H) | 148.4, 129.3, 117.2, 112.8, 43.9, 31.6, 20.4, 14.0 |
| N-Butylpiperidine | C₉H₁₉N | 2.35-2.25 (m, 6H), 1.60-1.40 (m, 6H), 1.35-1.25 (m, 2H), 0.90 (t, 3H) | 56.8, 54.7, 29.8, 26.1, 24.7, 20.8, 14.2 |
| N-Butylmorpholine | C₈H₁₇NO | 3.70 (t, 4H), 2.42 (t, 4H), 2.35 (t, 2H), 1.45 (m, 2H), 1.30 (m, 2H), 0.90 (t, 3H) | 67.1, 58.9, 54.0, 29.4, 20.6, 14.1 |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of amines with butyl tosylate.
Application Notes and Protocols: Butyl 4-Methylbenzenesulfonate as a Protecting Group for Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations with high selectivity and yield. The 4-methylbenzenesulfonyl (tosyl) group is a versatile and widely employed protecting group for alcohols. While typically introduced using p-toluenesulfonyl chloride (TsCl), the resulting alkyl 4-methylbenzenesulfonate, such as butyl 4-methylbenzenesulfonate, renders the hydroxyl group inert to a variety of reaction conditions. This strategy is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.
The tosyl group effectively masks the nucleophilicity and acidity of the alcohol, allowing for chemical modifications at other sites of a molecule. The protection is robust, and the tosylated alcohol is generally stable to a range of reagents.[1][2] Subsequently, the tosyl group can be removed under specific conditions to regenerate the parent alcohol. This document provides detailed application notes and protocols for the use of the tosyl group, exemplified by the concept of this compound, as a protecting strategy for alcohols.
Data Presentation: Protection and Deprotection of Alcohols
The efficiency of the tosylation of an alcohol and the subsequent deprotection of the resulting tosylate can vary based on the substrate and the chosen methodology. The following tables summarize quantitative data for these transformations.
Table 1: Protection of Alcohols via Tosylation
| Alcohol Type | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | p-Toluenesulfonyl chloride, Pyridine (B92270) | Dichloromethane | 0 to RT | 2 - 12 | > 90 |
| Secondary | p-Toluenesulfonyl chloride, Triethylamine, DMAP | Dichloromethane | 0 to RT | 12 - 24 | 70 - 90 |
| Tertiary | p-Toluenesulfonyl chloride, Pyridine | Chloroform | Reflux | 24 - 72 | Low to moderate |
Note: The formation of the tosylate is generally efficient for primary and secondary alcohols. Tertiary alcohols react much slower and may undergo elimination as a side reaction.
Table 2: Deprotection of Alkyl Tosylates
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Substrate Compatibility | Typical Yield (%) |
| Reductive Cleavage | Sodium naphthalenide | THF | -78 to -60 | 0.5 - 2 | Good for various functional groups.[3] | 70 - 95 |
| Reductive Cleavage | Mg, MeOH | Methanol (B129727) | RT to Reflux | 2 - 8 | Effective and mild. | 80 - 95 |
| Reductive Cleavage | LiAlH₄ | THF or Et₂O | 0 to Reflux | 1 - 6 | Reduces other functional groups (e.g., esters, amides). | 70 - 90 |
| Acidic Hydrolysis | HBr, Acetic Acid | Acetic Acid | 70 to 100 | 2 - 12 | Harsh conditions, may not be suitable for sensitive substrates.[2][4] | 50 - 80 |
| Palladium-Catalyzed | Pd catalyst, i-PrOH | Toluene | 80 - 110 | 12 - 24 | Mild, specific to aryl tosylates.[5] | 70 - 90 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol by Tosylation
This protocol describes a general procedure for the tosylation of a primary alcohol using p-toluenesulfonyl chloride and pyridine.
Materials:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add pyridine (2.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylated product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Deprotection of an Alkyl Tosylate via Reductive Cleavage with Magnesium and Methanol
This protocol provides a method for the reductive cleavage of a tosylate to regenerate the parent alcohol using magnesium turnings in methanol.
Materials:
-
Alkyl tosylate
-
Magnesium turnings
-
Methanol (anhydrous)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing the alkyl tosylate (1.0 eq.), add anhydrous methanol (20 volumes).
-
Add magnesium turnings (10 eq.) to the solution.
-
Stir the mixture at room temperature. The reaction is often exothermic. If necessary, a reflux condenser can be fitted.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected alcohol.
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: Mechanism of alcohol protection via tosylation.
Caption: Reductive deprotection of a tosylate with Mg/MeOH.
Caption: General workflow for alcohol protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Butylation of Phenols with Butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the O-alkylation of various substituted phenols using Butyl 4-methylbenzenesulfonate (B104242) (butyl tosylate) as the alkylating agent. The reaction proceeds via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. These application notes include the reaction mechanism, a summary of expected outcomes for different phenolic substrates, a detailed experimental protocol, and visual workflows to ensure procedural clarity and reproducibility.
Introduction
The butylation of phenols is a crucial transformation in organic synthesis, yielding butyl aryl ethers that are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. The Williamson ether synthesis is the most common method for this conversion. It involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkylating agent. Butyl 4-methylbenzenesulfonate is an excellent alkylating agent for this purpose due to the good leaving group ability of the tosylate anion.[1] This protocol outlines the synthesis of butyl aryl ethers from substituted phenols, providing a general framework for laboratory application.
Reaction Mechanism and Signaling Pathway
The butylation of phenols with butyl tosylate follows the SN2 mechanism of the Williamson ether synthesis. The process begins with the deprotonation of the acidic hydroxyl group of the phenol by a base, typically a carbonate or hydride, to generate a phenoxide anion. This highly nucleophilic anion then attacks the primary carbon of the butyl group in butyl tosylate. The reaction proceeds via a backside attack, leading to the displacement of the tosyl group and the formation of the corresponding butyl aryl ether.
References
Application Notes and Protocols for Butyl 4-methylbenzenesulfonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-methylbenzenesulfonate (B104242), also known as butyl tosylate, is a versatile and highly effective alkylating agent employed in the synthesis of a wide array of pharmaceutical intermediates. Its utility is rooted in the exceptional leaving group ability of the tosylate anion, which facilitates nucleophilic substitution reactions (S_N2) with a variety of nucleophiles, including phenols, amines, and thiols. This property allows for the strategic introduction of a butyl group into a molecule, a common structural motif in many active pharmaceutical ingredients (APIs). The use of butyl tosylate often provides advantages over other alkylating agents, such as butyl halides, including higher reactivity and cleaner reaction profiles.
These application notes provide detailed protocols and data for the use of Butyl 4-methylbenzenesulfonate in the O-alkylation of phenolic compounds, a crucial transformation in the synthesis of various pharmaceutical intermediates. The synthesis of 4-butoxyaniline (B1265475), a key intermediate for several pharmaceuticals, will be used as a representative example.
Key Applications in Pharmaceutical Synthesis
The introduction of a butyl group via this compound can significantly modify the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile. Key applications include:
-
O-Alkylation of Phenols: The formation of butyl aryl ethers is a common step in the synthesis of various drug candidates.
-
N-Alkylation of Amines and Heterocycles: The butylation of primary and secondary amines is essential for building the core structures of many APIs.
-
S-Alkylation of Thiols: The formation of butyl thioethers is another important transformation in medicinal chemistry.
Data Presentation: O-Alkylation of 4-Aminophenol (B1666318)
The following table summarizes representative reaction conditions for the O-alkylation of 4-aminophenol to produce 4-butoxyaniline, a valuable pharmaceutical intermediate. This reaction is a classic example of a Williamson ether synthesis.
| Parameter | Value |
| Reactants | |
| 4-Aminophenol | 1.0 eq |
| This compound | 1.1 - 1.5 eq |
| Base | K₂CO₃, NaH, or Cs₂CO₃ |
| Reaction Conditions | |
| Solvent | Acetone (B3395972), DMF, or Acetonitrile |
| Temperature | 50 - 80 °C |
| Reaction Time | 4 - 12 hours |
| Outcome | |
| Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Application Note 1: Synthesis of 4-Butoxyaniline via O-Alkylation of 4-Aminophenol
4-Butoxyaniline is a key intermediate in the synthesis of various pharmaceuticals, including certain local anesthetics and other biologically active compounds. The following protocol describes a general procedure for its synthesis using this compound.
Materials:
-
4-Aminophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-butoxyaniline by silica (B1680970) gel column chromatography or recrystallization to obtain the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of 4-Butoxyaniline.
Application of Butyl Tosylate in the Preparation of Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of butyl tosylate as an alkylating agent in the synthesis of ionic liquids (ILs). Butyl tosylate serves as an effective source for the butyl group in the quaternization of various nitrogen-containing heterocyclic compounds, such as those based on imidazolium (B1220033) and pyridinium (B92312) cations. The tosylate group is an excellent leaving group, often leading to favorable reaction kinetics in SN2 reactions.
Introduction to Butyl Tosylate in Ionic Liquid Synthesis
Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, including as solvents and catalysts in pharmaceutical synthesis. The synthesis of ILs typically involves the quaternization of a tertiary amine or a nitrogen-containing heterocycle.[1][2] This is commonly achieved by reacting the nitrogenous base with an alkylating agent.
Butyl tosylate (p-toluenesulfonic acid, butyl ester) is a suitable alkylating agent for this purpose. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the nitrogen atom of the base attacks the butyl group of butyl tosylate, displacing the tosylate anion.
The general scheme for the synthesis of an imidazolium-based ionic liquid using butyl tosylate is as follows:
1-Methylimidazole (B24206) + Butyl Tosylate → 1-Butyl-3-methylimidazolium Tosylate
The resulting ionic liquid has a tosylate anion. If a different anion is desired, a subsequent anion exchange (metathesis) reaction can be performed.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Tosylate ([BMIM][OTs])
This protocol details the direct alkylation of 1-methylimidazole with butyl tosylate to produce 1-butyl-3-methylimidazolium tosylate.
Materials:
-
1-Methylimidazole (distilled prior to use)
-
Butyl tosylate
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methylimidazole (1.0 eq) in anhydrous toluene. The flask should be under an inert atmosphere (e.g., nitrogen).
-
Addition of Alkylating Agent: Slowly add butyl tosylate (1.0-1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR by observing the disappearance of the starting materials.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The ionic liquid, being immiscible with toluene, will form a separate, denser layer.
-
Purification:
-
Decant the upper toluene layer.
-
Wash the resulting ionic liquid product with anhydrous ethyl acetate (3 x volume of IL) to remove any unreacted starting materials and non-polar impurities. After each wash, allow the layers to separate and decant the ethyl acetate layer.
-
Dry the purified ionic liquid under high vacuum at 70-80 °C for several hours to remove any residual volatile solvents.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Anion Exchange (Metathesis)
This protocol describes how to exchange the tosylate anion of the newly synthesized ionic liquid for a different anion, for example, tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻).
Materials:
-
1-Butyl-3-methylimidazolium tosylate ([BMIM][OTs])
-
Anion source salt (e.g., sodium tetrafluoroborate - NaBF₄, potassium hexafluorophosphate - KPF₆)
-
Solvent (e.g., Dichloromethane (B109758), Acetonitrile, Water)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the 1-butyl-3-methylimidazolium tosylate (1.0 eq) in a suitable solvent. For hydrophilic ILs, water can be used. For hydrophobic ILs, an organic solvent like dichloromethane is appropriate.
-
Anion Exchange Reaction: In a separate flask, dissolve the anion source salt (e.g., NaBF₄) (1.0-1.2 eq) in the same solvent. Add this solution to the stirred solution of the ionic liquid. The reaction is typically rapid and can be carried out at room temperature for 1-2 hours. A precipitate of the displaced salt (e.g., sodium tosylate) will form.
-
Separation:
-
If the reaction is performed in an organic solvent, the precipitated salt can be removed by filtration.
-
If the reaction is in water, the newly formed ionic liquid (if hydrophobic) can be extracted using an organic solvent like dichloromethane. The organic layers are then combined.
-
-
Washing: Wash the organic layer (or the filtered organic solution) with deionized water several times to remove any remaining inorganic salts. The absence of the tosylate anion in the aqueous washings can be checked (e.g., by UV-Vis spectroscopy).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Drying: Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 70-80 °C) to ensure the complete removal of water and any residual organic solvent.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 1-butyl-3-methylimidazolium based ionic liquids. The data is primarily based on reactions using alkyl halides, but similar outcomes can be expected when using butyl tosylate due to the comparable reaction mechanism.
Table 1: Reaction Parameters for the Synthesis of 1-Butyl-3-methylimidazolium Cation
| Parameter | Value Range | Notes |
| Molar Ratio (Base:Alkylating Agent) | 1:1 to 1:1.3 | A slight excess of the alkylating agent can drive the reaction to completion.[4] |
| Solvent | Toluene, Acetonitrile, or neat | Toluene is often used for ease of product separation.[6] |
| Reaction Temperature | 70 - 120 °C | Dependent on the solvent and reactivity of the alkylating agent. |
| Reaction Time | 24 - 72 hours | Can be significantly shorter with microwave assistance.[3] |
| Typical Yield | 80 - 95% | Yields are generally high for this type of quaternization reaction.[4][6] |
Table 2: Physicochemical Properties of a Representative Butyl-substituted Imidazolium Ionic Liquid
| Property | Example Value | Ionic Liquid |
| Melting Point | 66-67 °C | 1-Butyl-3-methylimidazolium chloride[4] |
| Density | ~1.08 g/cm³ | 1-Butyl-3-methylimidazolium chloride |
| Viscosity | ~100-400 cP at 25 °C | Varies significantly with anion and water content. |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis of ionic liquids using butyl tosylate.
Caption: Workflow for the synthesis of 1-butyl-3-methylimidazolium tosylate.
References
Stoichiometry and reaction conditions for SN2 reactions with butyl tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stoichiometry and reaction conditions for bimolecular nucleophilic substitution (SN2) reactions involving n-butyl tosylate. This document includes detailed experimental protocols, a comparative summary of reaction conditions with various nucleophiles, and visualizations to illustrate workflows and key mechanistic concepts.
Introduction
n-Butyl tosylate is an excellent substrate for SN2 reactions, featuring a primary alkyl group that minimizes steric hindrance and a tosylate group that serves as an excellent leaving group due to the resonance stabilization of the resulting anion.[1] The SN2 reaction is a fundamental one-step process where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the leaving group with an inversion of stereochemistry at the reaction center. This reaction is of paramount importance in synthetic organic chemistry and drug development for the formation of carbon-heteroatom and carbon-carbon bonds.
Factors that critically influence the rate and outcome of SN2 reactions with butyl tosylate include the strength of the nucleophile, the choice of solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates.[2] Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the anionic nucleophile.[3]
Data Presentation: Stoichiometry and Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the SN2 reaction of n-butyl tosylate with a variety of common nucleophiles. Butyl tosylate is typically used as the limiting reagent to ensure its complete consumption, which can be easily monitored by techniques like Thin Layer Chromatography (TLC).[2]
| Nucleophile (Nu⁻) | Nucleophilic Reagent | Stoichiometric Ratio (Nu⁻ : BuOTs) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Crude Yield (%) |
| 2-Naphthoxide | 2-Naphthol (B1666908) / NaOH | 1.1 : 1 | Ethanol (B145695) | Reflux | 0.7 - 1 | 60 - 85[2] |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1.5 : 1 | DMF | 60 - 80 | 12 - 24 | ~90 (estimated)[4] |
| Bromide (Br⁻) | Lithium Bromide (LiBr) | 10 : 1 | Acetone | Reflux | 12+ | 45 - 50+[5] |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 1.2 : 1 | DMSO | 25 | 6 - 8 | ~85 (estimated)[3] |
Note: Yields are representative and can vary based on the specific experimental setup, scale, and purity of reagents. The data for azide, bromide, and cyanide are based on protocols for similar primary tosylates and serve as a strong starting point for optimization.
Experimental Protocols
Protocol 1: Preparation of n-Butyl Tosylate from n-Butanol
This protocol details the conversion of a primary alcohol to its corresponding tosylate, a necessary first step for the subsequent SN2 reactions.
Materials:
-
n-Butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine (B92270) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
0.1 M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve n-butanol (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath and add pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude n-butyl tosylate.[3]
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: SN2 Reaction of n-Butyl Tosylate with 2-Naphthoxide
This protocol describes the synthesis of 2-butoxynaphthalene (B1668118) via an SN2 reaction.
Materials:
-
n-Butyl tosylate (1.0 eq, ~5.50 mmol)[2]
-
2-Naphthol (1.1 eq, ~5.89 mmol)[2]
-
Sodium hydroxide (B78521) (in 0.5 M ethanolic solution)
-
Ethanol
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Crushed ice
-
Vacuum filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add a 0.5 M solution of sodium hydroxide in ethanol (16 mL).
-
Add 2-naphthol (0.85 g, 5.89 mmol) and stir at room temperature until dissolved (approximately 10 minutes).
-
Add n-butyl tosylate (1.12 mL, 5.50 mmol) to the flask.
-
Heat the mixture to reflux.
-
Monitor the reaction for 40 to 60 minutes using TLC (hexane:ethyl acetate (B1210297) 60:40) until the butyl tosylate spot disappears.[2]
-
Once the reaction is complete, pour the hot mixture over crushed ice and allow it to stand until the ice melts.
-
Collect the precipitated solid product by vacuum filtration and wash with a small portion of ice-cold water.[2]
-
The product can be further purified by recrystallization from methanol-water.
Protocol 3: General Procedure for SN2 Reactions of n-Butyl Tosylate with Other Nucleophiles (Azide, Bromide, Cyanide)
This protocol provides a general framework for reacting n-butyl tosylate with various nucleophiles. Specific conditions should be optimized based on the data presented in the table above.
Materials:
-
n-Butyl tosylate (1.0 eq)
-
Nucleophilic reagent (e.g., NaN₃, LiBr, NaCN; 1.2 - 10 eq)
-
Anhydrous solvent (e.g., DMF, Acetone, DMSO)
-
Round-bottom flask with reflux condenser (if heating)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for workup (separatory funnel, etc.)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve n-butyl tosylate (1.0 eq) in the appropriate anhydrous solvent.
-
Add the nucleophilic reagent (refer to the table for stoichiometry).
-
Stir the reaction mixture at the specified temperature (room temperature or heated) for the indicated time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature if heated.
-
The workup procedure will vary depending on the solvent and nucleophile used. A typical workup involves:
-
Diluting the reaction mixture with water.
-
Extracting the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing the combined organic layers with water and/or brine.
-
Drying the organic layer over an anhydrous drying agent.
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.
-
-
Purify the product as needed by distillation, recrystallization, or column chromatography.
Mandatory Visualizations
References
Application Notes: Laboratory-Scale Synthesis of 2-Butoxynaphthalene via Williamson Ether Synthesis
Introduction
2-Butoxynaphthalene (B1668118) is an ether with applications as a flavoring agent, notable for its fruity aroma reminiscent of raspberry or strawberry.[1][2] Its synthesis provides a classic example of the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and asymmetrical ethers.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5][6][7] In this application, the nucleophile is the 2-naphthoxide ion, generated in situ by deprotonating 2-naphthol (B1666908) with a strong base such as sodium hydroxide (B78521) (NaOH).[2][6] The electrophile is butyl tosylate (butyl p-toluenesulfonate), which possesses an excellent leaving group (the tosylate anion), making it an ideal substrate for SN2 reactions.[7][8][9]
The use of an alkyl tosylate instead of an alkyl halide offers several advantages in a laboratory setting, including improved safety profiles, better visualization on thin-layer chromatography (TLC) plates, and experience for researchers with a commonly encountered and highly effective leaving group.[10] This protocol outlines the synthesis of the precursor, butyl tosylate, followed by the synthesis of 2-butoxynaphthalene, its purification, and characterization.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Formation of Butyl Tosylate: n-Butanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Williamson Ether Synthesis: 2-Naphthol is deprotonated by NaOH to form sodium 2-naphthoxide, which then acts as a nucleophile, attacking the butyl tosylate to form 2-butoxynaphthalene.
Experimental Protocols
Protocol 1: Synthesis of Butyl Tosylate from n-Butanol
This protocol is adapted from established procedures for the tosylation of alcohols.[9][11]
Materials:
-
n-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (B128534) (TEA) and 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
5 N Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath (0 °C), combine n-butanol (1 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP in dichloromethane.[9]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.5 equivalents) in dichloromethane dropwise to the stirred mixture, maintaining the temperature at 0 °C.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.[9]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude butyl tosylate.
-
The product can be further purified by vacuum distillation if necessary.[11]
Protocol 2: Synthesis of 2-Butoxynaphthalene
This protocol is based on the SN2 reaction between 2-naphthol and butyl tosylate.[8]
Materials:
-
2-Naphthol
-
Butyl tosylate
-
Sodium hydroxide (NaOH)
-
Ethanol (B145695) (EtOH), absolute
-
Crushed Ice
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (1.05 equivalents, e.g., 0.85 g, 5.89 mmol).[8]
-
Add a 0.5 M solution of sodium hydroxide in ethanol (e.g., 16 mL). Stir the mixture at room temperature until all the 2-naphthol has dissolved (approximately 10 minutes), forming the sodium 2-naphthoxide solution.[8]
-
Add butyl tosylate (1 equivalent, e.g., 1.12 mL, 5.50 mmol) to the flask.[8]
-
Heat the reaction mixture to reflux and maintain reflux for 40-60 minutes.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (B1210297) (e.g., 60:40) solvent system. The reaction is complete when the butyl tosylate spot is no longer visible.[8]
-
While the reaction is still hot, carefully pour the mixture over a beaker filled with crushed ice.[8][10] Allow the beaker to stand without stirring until all the ice has melted. A precipitate of 2-butoxynaphthalene will form.[3]
-
Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[2]
-
Wash the collected solid with cold deionized water to remove any remaining NaOH or sodium tosylate.[1][2]
-
Allow the product to air dry on the filter for 10-15 minutes, then transfer it to a watch glass to dry completely. A crude yield of 60-85% is typical.[10]
Data Presentation
Table 1: Properties of Key Reagents
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 2-Naphthol | 144.17 | 1.22 | 121-123 | 285-286 |
| Butyl Tosylate | 228.30 | 1.120 | N/A | 170-171 @ 10 mmHg |
| Sodium Hydroxide | 40.00 | 2.13 | 318 | 1388 |
| 2-Butoxynaphthalene | 200.26 | ~1.05 | 31-33 | 305 |
Table 2: Summary of Experimental Conditions & Results
| Parameter | Value / Description | Reference |
|---|---|---|
| Reaction Type | Williamson Ether Synthesis (SN2) | [2][5][7] |
| Nucleophile | Sodium 2-naphthoxide | [2][6] |
| Electrophile | Butyl p-toluenesulfonate | [8][10] |
| Base | Sodium Hydroxide (NaOH) | [1][3][4] |
| Solvent | Ethanol (EtOH) | [1][3][6] |
| Reaction Time | 40 - 60 minutes | [8] |
| Reaction Temp. | Reflux (~78 °C for Ethanol) | [2][6] |
| Workup | Precipitation in ice water, vacuum filtration | [1][8] |
| Purification | Washing with cold water; Recrystallization (optional) | [1][2] |
| Typical Yield | 60 - 85% (crude) | [10] |
| TLC Monitoring | Hexane:Ethyl Acetate (60:40) |[8] |
Visualizations
Reaction Mechanism
The synthesis proceeds via a two-step SN2 mechanism. First, the acidic proton of 2-naphthol is abstracted by hydroxide to form the nucleophilic 2-naphthoxide anion. Second, this anion attacks the primary carbon of butyl tosylate, displacing the tosylate leaving group to form the ether product.
References
- 1. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chemistry-online.com [chemistry-online.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Quaternary Ammonium Salts using Butyl 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) salts (QAS) are a class of organic compounds with a wide range of applications, serving as phase transfer catalysts, surfactants, disinfectants, and key intermediates in pharmaceutical synthesis. The preparation of QAS typically involves the quaternization of a tertiary amine with an alkylating agent. Butyl 4-methylbenzenesulfonate (B104242), also known as butyl tosylate, is an effective butylating agent for this purpose. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the tertiary amine in a classic SN2 reaction, often referred to as the Menschutkin reaction.[1] This document provides detailed application notes and experimental protocols for the synthesis of various quaternary ammonium salts using butyl 4-methylbenzenesulfonate.
Reaction Principle
The synthesis of quaternary ammonium salts from this compound and a tertiary amine follows the Menschutkin reaction mechanism. This is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the butyl group, displacing the tosylate anion.
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of quaternary ammonium salts.
Caption: Logical relationship of the Menschutkin reaction components.
References
Troubleshooting & Optimization
Technical Support Center: Butylation Reactions with Butyl 4-methylbenzenesulfonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for butylation reactions utilizing Butyl 4-methylbenzenesulfonate (B104242) (Butyl Tosylate).
Troubleshooting Guide
Low yields or incomplete butylation reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Quality of Butyl 4-methylbenzenesulfonate | The tosylate may have degraded over time. It is advisable to use a fresh batch or purify the existing stock. |
| Inactive Nucleophile | Ensure the nucleophile is not degraded and has been stored correctly. For instance, some amine nucleophiles can be sensitive to air and moisture. |
| Suboptimal Reaction Temperature | For many S\N2 reactions with butyl tosylate, a temperature range of 40-80°C is a good starting point. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.[1][2] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for S\N2 reactions as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.[1] |
| Presence of Water | This compound can be hydrolyzed back to butanol and p-toluenesulfonic acid in the presence of water.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Significant Formation of Byproducts (e.g., Elimination Products)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly Basic Nucleophile/Conditions | If the nucleophile is also a strong base (e.g., alkoxides), the E2 elimination reaction can compete with the desired S\N2 substitution.[2][4] |
| To favor substitution, consider lowering the reaction temperature, as elimination reactions often have a higher activation energy.[2] | |
| If possible, use a less sterically hindered base or a non-nucleophilic base if a base is required for the reaction. | |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[2] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | If either the nucleophile or the substrate is sterically hindered, the E2 pathway may become more favorable. While butyl tosylate itself is not highly hindered, a bulky nucleophile can promote elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for butylation reactions with this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (S\N2) reaction. The tosylate group (-OTs) is an excellent leaving group because its negative charge is stabilized by resonance. This allows for a wide range of nucleophiles to attack the carbon atom bonded to the oxygen of the tosylate, displacing the tosylate group and forming a new bond with the butyl group.[5][6]
Q2: How can I prepare this compound?
A2: The most common method for synthesizing this compound is the reaction of n-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3][5] The base neutralizes the HCl generated during the reaction. Yields for this preparation are typically high, often in the range of 85-95%.[3]
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from moisture, to prevent hydrolysis.[3] It is a liquid at room temperature.[6]
Q4: Can I use this compound for C-butylation, N-butylation, and O-butylation?
A4: Yes, this compound is a versatile butylating agent suitable for reacting with a variety of nucleophiles. It can be used for:
-
O-butylation: With alcohols or phenols to form ethers.
-
N-butylation: With amines to form secondary or tertiary amines.
-
C-butylation: With soft carbon nucleophiles like enolates.
The success and yield of these reactions will depend on the specific nucleophile and reaction conditions.
Q5: How does the choice of solvent affect the reaction yield?
A5: The solvent plays a crucial role in S\N2 reactions. Polar aprotic solvents are generally the best choice. Protic solvents (like water and alcohols) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its reactivity and reduces the reaction rate and yield.[1][2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on yield.
Table 1: Typical Conditions for Synthesis of this compound
| Reactants | Base | Solvent | Temperature | Typical Yield |
| n-Butanol, p-Toluenesulfonyl chloride | Pyridine | Pyridine | Room Temperature | 85-95%[3] |
| n-Butanol, p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | 85-92%[3] |
| n-Butanol, p-Toluenesulfonic acid | None (acid as catalyst) | Toluene (with water removal) | Reflux | Not specified |
Table 2: Effect of Solvent on S\N2 Reaction Yield (Illustrative Example: R-X + N\3^-)
| Solvent | Solvent Type | Dielectric Constant (ε) | Typical Yield (%) |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~95%[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 47 | ~92%[2] |
| Acetone | Polar Aprotic | 21 | ~85%[2] |
| Ethanol | Polar Protic | 25 | ~40%[2] |
| Water | Polar Protic | 80 | <10%[2] |
(Note: These are representative values to illustrate the trend; actual yields will vary depending on the specific reactants and conditions.)
Experimental Protocols & Visualizations
General Protocol for N-Butylation of an Amine
This protocol provides a general procedure for the N-butylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous potassium carbonate (K\2CO\3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO\4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting low-yield butylation reactions.
References
Common side reactions in alkylation with butyl tosylate and how to avoid them
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during alkylation reactions using butyl tosylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using butyl tosylate for alkylation?
A1: The most prevalent side reactions are elimination (E2), hydrolysis of the butyl tosylate, and competing substitution reactions with the solvent or other nucleophiles present. For primary tosylates like butyl tosylate, the desired S(_N)2 reaction is generally favored, but improper reaction conditions can enhance the occurrence of these side reactions.
Q2: How does the choice of base influence the outcome of the alkylation?
A2: The base plays a critical role in promoting the desired alkylation while minimizing side reactions, particularly elimination. A strong, non-nucleophilic, and sterically hindered base is often preferred to deprotonate the nucleophile without attacking the butyl tosylate directly. Using a base that is too strong or not sterically hindered can increase the rate of the competing E2 elimination reaction.[1][2]
Q3: Can the solvent affect the efficiency of my alkylation reaction?
A3: Absolutely. The solvent choice is crucial in directing the reaction towards the desired S(_N)2 pathway. Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally recommended as they favor S(_N)2 reactions.[3][4] Polar protic solvents (e.g., water, ethanol) can slow down the S(_N)2 reaction by solvating the nucleophile and can also act as competing nucleophiles, leading to hydrolysis or solvolysis of the butyl tosylate.
Q4: My reaction is sluggish. What factors might be contributing to a slow reaction rate?
A4: Several factors can lead to a slow alkylation reaction:
-
Insufficient Temperature: While higher temperatures can promote side reactions, the reaction may not proceed at a reasonable rate if the temperature is too low.
-
Poor Nucleophile: The nucleophilicity of your substrate is a key factor. If your nucleophile is weak, the reaction will be inherently slow.
-
Solvent Choice: As mentioned, polar protic solvents can hinder the S(_N)2 reaction.
-
Concentration: Low concentrations of either the butyl tosylate or the nucleophile will result in a slower reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired alkylated product. | High incidence of elimination side reactions. | Use a less basic or a more sterically hindered base. Lowering the reaction temperature can also favor substitution over elimination.[1] |
| Hydrolysis of butyl tosylate. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Competing reaction with the solvent. | Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][4] | |
| A significant amount of butene is detected as a byproduct. | E2 elimination is occurring. | This is a strong indication of an elimination side reaction. To favor the S(_N)2 pathway, use a less concentrated or weaker base, and consider running the reaction at a lower temperature. The choice of a non-hindered base can also be beneficial in some cases. |
| The starting material (nucleophile) is recovered unreacted. | The nucleophile is not sufficiently deprotonated. | Ensure you are using a strong enough base to deprotonate your nucleophile. The pKa of the base should be significantly higher than the pKa of your nucleophile. |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Multiple unidentified products are observed. | This could be due to a combination of side reactions or decomposition. | Re-evaluate the reaction conditions. Ensure the purity of your starting materials and solvents. Consider using a milder base and a lower reaction temperature. Analytical techniques such as NMR and mass spectrometry can help in identifying the byproducts. |
Experimental Protocols
General Protocol for N-Alkylation using Butyl Tosylate
This protocol provides a general guideline for the N-alkylation of a primary amine. The specific conditions may need to be optimized for different substrates.
-
Reagents and Materials:
-
Primary amine (1.0 eq)
-
Butyl tosylate (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)
-
Acetonitrile (CH(_3)CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add butyl tosylate to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in alkylation with butyl tosylate.
Figure 1. Desired SN2 alkylation pathway.
Figure 2. Competing E2 elimination side reaction.
Figure 3. A simplified troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Products from Reactions with Butyl 4-Methylbenzenesulfonate
Welcome to the technical support center for the purification of final products from reactions involving Butyl 4-methylbenzenesulfonate (B104242). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful isolation of pure target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your final product.
Question: My final product is contaminated with unreacted butyl 4-methylbenzenesulfonate. How can I remove it?
Answer:
Unreacted this compound can often be removed through several methods, depending on the properties of your desired product.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1] Since this compound is relatively nonpolar, a solvent system with low to moderate polarity (e.g., hexane/ethyl acetate (B1210297) mixtures) can effectively separate it from more polar products.[1][2] The ideal solvent system should provide a good separation of spots on a TLC plate, with the desired product having an Rf value of approximately 0.35.[3]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification technique.[4] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the butyl tosylate impurity remains soluble at all temperatures. Common solvents for recrystallizing tosylate-containing reaction products include ethanol/water mixtures and toluene.[5][6]
-
Chemical Scavenging: In some cases, unreacted electrophiles like butyl tosylate can be removed by reacting them with a scavenger that converts them into a more easily removable substance. For instance, adding a small amount of a nucleophilic amine that is soluble in an aqueous phase can react with the remaining butyl tosylate, and the resulting product can be removed through an aqueous wash.
Question: I am observing p-toluenesulfonic acid as an impurity in my product. What is the best way to remove it?
Answer:
p-Toluenesulfonic acid is a common byproduct that can arise from the hydrolysis of this compound or unreacted p-toluenesulfonyl chloride. Its acidic nature makes it relatively straightforward to remove.
-
Aqueous Extraction: The most common and effective method is to wash the organic layer containing your product with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) will neutralize the acidic p-toluenesulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.[7][8] It is crucial to perform multiple washes to ensure complete removal.
-
Column Chromatography: If your product is sensitive to basic conditions, column chromatography on silica (B1680970) gel can also be used. The highly polar p-toluenesulfonic acid will strongly adhere to the silica gel, allowing your less polar product to elute first.[8]
Question: My reaction work-up involves an aqueous wash, and I suspect my this compound is hydrolyzing. How can I prevent this?
Answer:
This compound can be susceptible to hydrolysis, especially under basic or prolonged acidic conditions, to form butanol and p-toluenesulfonic acid.[9]
-
Minimize Contact Time: During aqueous extractions, minimize the contact time between the organic layer and the aqueous phase, especially if the aqueous phase is basic.
-
Use Mild Bases: Opt for milder bases like saturated sodium bicarbonate solution for washes instead of stronger bases like sodium hydroxide.
-
Control Temperature: Perform extractions at room temperature or below to reduce the rate of hydrolysis.
-
Prompt Drying: After the aqueous wash, promptly dry the organic layer with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water that could cause hydrolysis upon standing.
Question: My TLC plate shows streaking or tailing of spots. What could be the cause and how do I fix it?
Answer:
Streaking or tailing on a TLC plate can be caused by several factors:
-
Overloading the Sample: Applying too much sample to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute solution of your reaction mixture.[10]
-
Inappropriate Solvent System: If the solvent system is too polar, compounds may travel up the plate with the solvent front without proper separation, leading to streaking. Conversely, if the solvent is not polar enough, polar compounds may not move from the baseline and can appear as streaks. Experiment with different solvent ratios to achieve a good separation with an Rf value for the desired compound between 0.3 and 0.7.[10]
-
Acidic or Basic Compounds: Highly acidic or basic compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can often resolve this issue.
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting it on the TLC plate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after a reaction with this compound?
A1: Common impurities include:
-
Unreacted this compound: The starting electrophile may not be fully consumed.
-
p-Toluenesulfonic acid: Can be formed from the hydrolysis of butyl tosylate or unreacted tosyl chloride.[8]
-
Unreacted Nucleophile: The starting nucleophile (e.g., an alcohol or amine) may be present in excess.
-
Butanol: Formed from the hydrolysis of this compound.[9]
-
Salts: Inorganic salts may be present from the reaction or work-up (e.g., sodium tosylate).
Q2: How do I choose the right purification method for my product?
A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.[1]
-
Extraction: Ideal for removing water-soluble impurities like salts and p-toluenesulfonic acid from an organic solution.[11]
-
Recrystallization: A powerful technique for purifying solid products.[4]
-
Column Chromatography: A versatile method for separating compounds based on polarity, suitable for both solid and liquid products.[3]
-
Distillation: Effective for purifying volatile liquid products with boiling points significantly different from impurities.[12]
Q3: How can I visualize my compounds on a TLC plate if they are not UV-active?
A3: Many organic compounds, including those without chromophores, are not visible under UV light.[10] In such cases, chemical stains can be used for visualization. Common stains include:
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized, such as alcohols, appearing as yellow-brown spots on a purple background.[10]
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[13]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds as temporary brown spots.[13]
Q4: What is a typical solvent system for column chromatography to purify a product from a butyl tosylate reaction?
A4: A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] The ratio is optimized based on TLC analysis to achieve good separation. A typical starting point is a 4:1 mixture of hexanes to ethyl acetate, with the polarity being increased by adding more ethyl acetate as needed.[10]
Quantitative Data
The following tables provide a summary of quantitative data relevant to the purification of products from reactions with this compound.
Table 1: Typical Solvent Systems for Column Chromatography
| Product Type | Typical Solvent System (v/v) | Expected Rf of Product | Reference(s) |
| Ethers | Hexane / Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 | [1] |
| Esters | Hexane / Ethyl Acetate (8:2 to 6:4) | 0.4 - 0.6 | [14] |
| Amines | Dichloromethane / Methanol (98:2 to 90:10) | 0.2 - 0.4 | [2] |
Table 2: Common Solvents for Recrystallization
| Product Type | Recommended Solvent(s) | Key Considerations | Reference(s) |
| Solid Ethers | Ethanol/Water, Hexanes | Good for moderately polar compounds. | [5] |
| Solid Esters | Toluene, Petroleum Ether | Good for non-polar to moderately polar esters. | [14] |
| Solid Tosylates | Ethanol/Acetone, Ethyl Acetate | Effective for purifying tosylate-containing products. | [6][15] |
Experimental Protocols
Protocol 1: General Aqueous Extraction Workflow
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) if the reaction was not performed in one.
-
Add an equal volume of deionized water and shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer.
-
To remove acidic impurities like p-toluenesulfonic acid, add a saturated solution of sodium bicarbonate to the organic layer. Shake, vent, and separate the layers. Repeat this wash.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: General Column Chromatography Protocol
-
Prepare the Column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica to settle, draining excess solvent. Add a layer of sand on top of the silica bed.[1]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Drain the solvent until the sample is adsorbed onto the silica.[1]
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure. Collect the eluting solvent in fractions.[16]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: General Recrystallization Protocol
-
Choose a Solvent: Select a solvent in which the product is soluble when hot but insoluble when cold.[5]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Tosylate|1024-41-5|Research Chemical [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. csub.edu [csub.edu]
- 13. silicycle.com [silicycle.com]
- 14. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. orgsyn.org [orgsyn.org]
How to remove unreacted Butyl 4-methylbenzenesulfonate from a reaction mixture.
Welcome to the technical support center for the purification of Butyl 4-methylbenzenesulfonate (B104242). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture containing Butyl 4-methylbenzenesulfonate?
A1: Common impurities include unreacted starting materials such as n-butanol and p-toluenesulfonyl chloride. Additionally, hydrolysis of either the starting material or the product can lead to the formation of 4-methylbenzenesulfonic acid.[1]
Q2: What are the primary methods for removing unreacted this compound?
A2: The primary methods for purification include vacuum distillation, column chromatography (including flash chromatography), and extractive workup. The choice of method depends on the scale of the reaction, the nature of the desired product and impurities, and the required final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the purification process. A typical mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). This compound is a moderately polar compound and will have a higher Rf value than the more polar impurity, 4-methylbenzenesulfonic acid, but a lower Rf than less polar impurities.
Q4: What are the expected spectroscopic data for pure this compound?
A4: For pure this compound, you can expect the following characteristic spectroscopic signals:
-
¹H NMR (CDCl₃): Peaks corresponding to the butyl group (triplet around 0.9 ppm, sextet around 1.4 ppm, quintet around 1.6 ppm, and a triplet around 4.0 ppm), the aromatic protons (two doublets around 7.3 and 7.8 ppm), and the methyl group on the benzene (B151609) ring (a singlet around 2.4 ppm).
-
IR (neat): Characteristic peaks for the sulfonate group (S=O stretches) around 1360 and 1175 cm⁻¹, and C-O stretching around 1000-1200 cm⁻¹.
Q5: What are the safety precautions for handling this compound?
A5: this compound is harmful if swallowed and causes serious eye irritation.[2][3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[4]
Q6: How should I dispose of waste containing this compound?
A6: Waste containing this compound should be treated as hazardous waste.[2] Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted this compound.
| Problem | Possible Cause | Solution |
| Product is contaminated with a polar impurity (low Rf on TLC). | The impurity is likely 4-methylbenzenesulfonic acid, resulting from hydrolysis. | Wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate solution to extract the acidic impurity.[1] |
| Product is contaminated with a non-polar impurity (high Rf on TLC). | The impurity could be unreacted starting material or a non-polar byproduct. | Use column chromatography with a hexane/ethyl acetate gradient. The less polar impurity will elute before the this compound. |
| Product decomposes during vacuum distillation (darkening of the liquid). | The distillation temperature is too high. | Ensure the vacuum is sufficiently low (around 10 mmHg) to lower the boiling point to 170-172 °C.[1] Use a heating mantle with a stirrer for even heating and avoid overheating. |
| A white precipitate forms during aqueous workup. | This is likely p-toluenesulfonic acid precipitating out of the aqueous phase upon neutralization or saturation. | The precipitate can be removed by filtration. Ensure the desired product is in the organic phase before discarding the aqueous layer and the solid. |
| Two spots are very close on the TLC plate, making separation difficult. | The chosen solvent system for chromatography is not optimal. | Adjust the polarity of the mobile phase. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) will generally provide better separation for moderately polar compounds. A gradient elution may be necessary. |
Experimental Protocols
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃S |
| Molecular Weight | 228.31 g/mol |
| Boiling Point | 170-172 °C at 10 mmHg[1] |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in polar organic solvents like ethanol, insoluble in water.[5] |
Method 1: Purification by Liquid-Liquid Extraction
This method is suitable for a preliminary purification to remove acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL for a 10 g scale reaction). This will extract any 4-methylbenzenesulfonic acid into the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Method 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically used. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexane). The optimal gradient should be determined by TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase to elute the this compound.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method 3: Purification by Vacuum Distillation
This method is suitable for purifying thermally stable, liquid compounds on a larger scale.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system, ensuring all connections are secure.
-
Once the desired pressure (approximately 10 mmHg) is reached, begin heating the distillation flask using a heating mantle.
-
Collect any forerun that distills at a lower temperature.
-
Collect the main fraction distilling at 170-172 °C.[1]
-
Discontinue heating and allow the apparatus to cool before releasing the vacuum.
-
Visualization
Caption: Decision workflow for selecting a purification method.
References
Optimizing reaction temperature and time for butylation with butyl tosylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during butylation reactions using butyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for butylation using butyl tosylate?
A1: Butylation with butyl tosylate typically proceeds via a Williamson ether synthesis for O-alkylation of alcohols and phenols, or analogous SN2 reactions for N-alkylation of amines and S-alkylation of thiols. The reaction involves the nucleophilic attack of the deprotonated substrate (alkoxide, phenoxide, amide, or thiolate) on the primary carbon of butyl tosylate, leading to the displacement of the tosylate leaving group.[1][2] The tosylate is an excellent leaving group, facilitating the reaction.[1]
Q2: What are the typical starting materials and reagents for a butylation reaction with butyl tosylate?
A2: The key reactants are the substrate to be butylated (e.g., a phenol (B47542), alcohol, amine, or thiol), butyl tosylate as the alkylating agent, and a base to deprotonate the substrate. A suitable anhydrous solvent is also required.
-
Substrate: The nucleophile (e.g., phenol, aniline, thiophenol).
-
Alkylating Agent: Butyl p-toluenesulfonate (butyl tosylate).
-
Base: A non-nucleophilic base is often preferred to avoid side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a strong base like sodium hydride (NaH) if the substrate is a less acidic alcohol.[3][4]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can accelerate SN2 reactions.[5]
Q3: How do reaction temperature and time generally affect the outcome of the butylation reaction?
A3: Temperature and time are critical parameters. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination (E2) or decomposition of the reactants or products.[5] Reaction time should be sufficient for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC).[5] Prolonged reaction times, even at optimal temperatures, can also lead to the formation of byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture, rendering it ineffective at deprotonating the substrate. 2. Poor Quality Butyl Tosylate: Butyl tosylate can degrade over time. 3. Insufficient Temperature/Time: The reaction may not have reached completion. 4. Presence of Water: The reaction is sensitive to moisture, which can quench the nucleophile.[6] | 1. Use freshly dried, powdered base. 2. Use freshly prepared or purified butyl tosylate. 3. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Increase the reaction time. 4. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Elimination Reaction: At higher temperatures, the butoxide or other basic species can promote the E2 elimination of butyl tosylate to form 1-butene. This is more likely with sterically hindered substrates.[1] 2. Substrate/Product Decomposition: The substrate or product may be unstable at the reaction temperature. 3. Solvent Participation: Some solvents like DMF can decompose at high temperatures, especially in the presence of a strong base. | 1. Lower the reaction temperature and increase the reaction time. For sterically hindered substrates, consider using a milder base. 2. Perform the reaction at the lowest effective temperature. 3. Choose a more stable solvent if high temperatures are required. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Base: The stoichiometry of the base may be inadequate to fully deprotonate the substrate. 2. Poor Solubility: The substrate or base may not be fully dissolved in the chosen solvent. 3. Steric Hindrance: A sterically hindered substrate will react more slowly.[1] | 1. Use a slight excess of the base (e.g., 1.5-2.0 equivalents). 2. Choose a solvent in which all reactants are soluble, or increase the solvent volume. 3. For sterically hindered substrates, a higher reaction temperature and longer reaction time may be necessary. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on the effect of temperature and time on the yield of butylation for different classes of substrates. Note: This data is representative and optimal conditions may vary for specific substrates.
Table 1: O-Butylation of 2-Naphthol (B1666908)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 6 | 75 |
| 2 | 80 | 4 | 92 |
| 3 | 80 | 6 | 95 |
| 4 | 100 | 4 | 90 (minor byproducts observed) |
Table 2: N-Butylation of Aniline (Illustrative)
| Entry | Temperature (°C) | Time (h) | Yield of N-butylaniline (%) |
| 1 | 80 | 12 | 65 |
| 2 | 100 | 8 | 85 |
| 3 | 100 | 12 | 88 |
| 4 | 120 | 8 | 80 (increased dialkylation) |
Table 3: S-Butylation of Thiophenol (Illustrative)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 4 | 90 |
| 2 | 25 (Room Temp) | 8 | 98 |
| 3 | 50 | 2 | 97 |
| 4 | 80 | 2 | 95 |
Experimental Protocols
Protocol 1: O-Butylation of 2-Naphthol with Butyl Tosylate
This protocol is adapted from a procedure for the undergraduate organic laboratory.
-
Materials:
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Butyl p-toluenesulfonate (butyl tosylate)
-
-
Procedure:
-
Dissolve 2-naphthol (1.0 eq.) in a 0.5 M solution of sodium hydroxide in ethanol in a round-bottom flask. Stir at room temperature until the 2-naphthol is completely dissolved (approximately 10 minutes).
-
Add butyl p-toluenesulfonate (0.93 eq.) to the reaction mixture.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for 40 to 60 minutes until the butyl tosylate spot has disappeared.
-
After the reaction is complete, pour the hot reaction mixture over crushed ice and allow it to stand until the ice melts.
-
The solid product, 2-butoxynaphthalene, can then be collected by filtration.
-
Protocol 2: General Procedure for O-Butylation of Phenols
This is a general protocol that may require optimization for specific phenolic substrates.
-
Materials:
-
Substituted phenol (1.0 eq.)
-
Butyl tosylate (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants.
-
Add butyl tosylate to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for butylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. readchemistry.com [readchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
Preventing the formation of elimination byproducts when using Butyl 4-methylbenzenesulfonate
Welcome to the technical support center for Butyl 4-methylbenzenesulfonate (B104242). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination byproducts in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common elimination byproducts when using Butyl 4-methylbenzenesulfonate?
A1: The primary elimination byproduct when using this compound is 1-butene (B85601). This occurs through an E2 (bimolecular elimination) pathway, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction. The formation of 1-butene is favored under certain conditions, particularly with strong, bulky bases and at elevated temperatures.
Q2: How can I minimize the formation of 1-butene in my reaction?
A2: To minimize the formation of 1-butene and favor the SN2 substitution product, you should carefully control the reaction conditions. The key factors to consider are the choice of nucleophile/base, solvent, and temperature.
-
Nucleophile/Base: Use a strong nucleophile that is not overly basic. Good choices include azide (B81097) (N₃⁻), cyanide (CN⁻), and less hindered alkoxides like methoxide (B1231860) or ethoxide. Avoid bulky bases like potassium tert-butoxide.[1]
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Solvent: Employ a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972). These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive, promoting the SN2 pathway.
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Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for the elimination pathway and favor it due to entropy considerations.[2]
Q3: I am observing a significant amount of 1-butene despite using a non-bulky alkoxide. What could be the issue?
A3: Even with non-bulky alkoxides like sodium ethoxide, elimination can become significant if other factors are not optimized.
-
Temperature: As temperature increases, the proportion of elimination products also increases. For instance, in the reaction of 2-bromobutane (B33332) with sodium ethoxide in ethanol (B145695), the alkene yield increases from 82% at 25 °C to over 91% at 80 °C.[2][3] While butyl tosylate is a primary substrate and less prone to elimination, the trend still holds. Ensure your reaction is not overheating.
-
Solvent Choice: While ethanol is often used as a solvent for reactions with ethoxide, polar aprotic solvents are generally better for promoting SN2 reactions. If possible, consider switching to a solvent like DMSO or DMF.
-
Base Concentration: A high concentration of a strong base can increase the rate of the E2 reaction.
Q4: Can I use this compound for a Williamson ether synthesis? What are the best practices?
A4: Yes, this compound is an excellent substrate for the Williamson ether synthesis to produce butyl ethers. To maximize the yield of the ether and minimize the formation of 1-butene, follow these guidelines:
-
Alkoxide Choice: Use a non-hindered alkoxide. For example, to synthesize butyl methyl ether, use sodium methoxide. If you need to synthesize a bulkier ether, it is better to use a bulky alkoxide with a less hindered alkyl halide. However, since you are starting with butyl tosylate, you are limited to using the alkoxide of the other part of the desired ether.
-
Reaction Conditions: Use a polar aprotic solvent and maintain a low to moderate reaction temperature.[4][5]
Q5: I need to synthesize butylamine (B146782) from this compound. What is the recommended method to avoid elimination?
A5: The Gabriel synthesis is a highly effective method for preparing primary amines from primary alkyl halides or tosylates with minimal formation of elimination byproducts.[4][5][6][7][8] This method involves two main steps:
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Reaction of this compound with potassium phthalimide (B116566) in a polar aprotic solvent like DMF to form N-butylphthalimide. The phthalimide anion is a good nucleophile but a poor base, which strongly favors the SN2 reaction.[7]
-
Cleavage of the N-butylphthalimide to release the primary amine. This is typically done by reacting with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 1-butene byproduct | Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity. |
| A strong, bulky base was used. | Switch to a less sterically hindered base or a better nucleophile that is a weaker base (e.g., azide, cyanide, phthalimide). | |
| A protic solvent was used. | Change to a polar aprotic solvent like DMF, DMSO, or acetone to enhance the nucleophilicity of your reagent and favor the SN2 pathway. | |
| Slow or incomplete reaction | Reaction temperature is too low. | Gradually increase the temperature while monitoring for the formation of elimination byproducts. |
| The nucleophile is too weak. | If applicable, switch to a stronger nucleophile. For example, use an alkoxide instead of an alcohol. | |
| Poor quality of this compound. | Ensure the starting material is pure and has not decomposed. |
Quantitative Data on Substitution vs. Elimination
While specific quantitative data for this compound is not extensively available in the literature, the following table provides illustrative data for similar primary and secondary substrates, highlighting the impact of the base/nucleophile and substrate structure on the product distribution. As a primary tosylate, this compound is expected to strongly favor substitution, especially with good nucleophiles that are weak bases.
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | % Substitution (SN2) | % Elimination (E2) | Reference |
| Isopropyl bromide | NaOEt | EtOH/H₂O | 45 | 47 | 53 | [3] |
| Isopropyl bromide | NaOH | EtOH | 55 | 21 | 79 | [3] |
| 2-Bromobutane | NaOEt | EtOH | 25 | 18 | 82 | [2] |
| 2-Bromobutane | NaOEt | EtOH | 80 | 8.6 | 91.4 | [2] |
| Isopropyl bromide | NaOCH₃ | DMSO | - | 3 | 97 | [8] |
Note: This data is for secondary alkyl bromides, which are more prone to elimination than primary tosylates like this compound. However, the trends are informative.
Experimental Protocols
Protocol 1: Synthesis of N-Butylphthalimide (Gabriel Synthesis Intermediate)
This protocol describes the first step of the Gabriel synthesis to produce N-butylphthalimide, a precursor to butylamine, with minimal elimination.
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.2 equivalents) to anhydrous DMF.
-
Stir the suspension and add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-butylphthalimide.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Butyl Methyl Ether (Williamson Ether Synthesis)
This protocol outlines the synthesis of butyl methyl ether, minimizing the formation of 1-butene.[9][10]
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous DMSO.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC. If the reaction is slow, it can be gently warmed (e.g., to 40-50 °C), but be cautious as higher temperatures may increase elimination.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMSO and any remaining sodium methoxide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude butyl methyl ether.
-
Further purification can be achieved by fractional distillation.
Visual Guides
Logical Flow for Minimizing Elimination Byproducts
Caption: Troubleshooting logic for minimizing elimination.
Reaction Pathways: SN2 vs. E2
Caption: Competing SN2 and E2 reaction pathways.
Experimental Workflow for Gabriel Synthesis
Caption: Workflow for Gabriel synthesis of butylamine.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. docsity.com [docsity.com]
- 10. Solved EXPERIMENT SEVEN WILLIAMSON ETHER SYNTHESIS OF BUTYL | Chegg.com [chegg.com]
Dealing with the hydrolysis of Butyl 4-methylbenzenesulfonate during workup.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Butyl 4-methylbenzenesulfonate (B104242), focusing on the prevention and management of its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is Butyl 4-methylbenzenesulfonate and why is its hydrolysis a concern?
This compound, commonly known as butyl tosylate, is an organic compound frequently used in organic synthesis as an alkylating agent.[1][2][3] The tosylate group is an excellent leaving group, making the compound highly reactive towards nucleophiles.[4][5] Hydrolysis is the reaction of butyl tosylate with water, which cleaves the ester bond and results in the formation of butanol and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).[6] This is a significant concern during aqueous workups as it leads to the loss of the desired product and introduces impurities that may be difficult to remove.
Q2: Under what conditions does butyl tosylate hydrolyze?
Hydrolysis of butyl tosylate can occur under both acidic and basic aqueous conditions.[6] The reaction with pure water is typically very slow.[7]
-
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid (e.g., HCl, H₂SO₄), the reaction is accelerated but is reversible.[7]
-
Base-Mediated Hydrolysis (Saponification) : In the presence of a dilute alkali (e.g., NaOH, KOH), the hydrolysis is typically faster and irreversible.[7] This makes washing with aqueous bases particularly risky if the goal is to isolate the butyl tosylate.
-
Presence of Water : The presence of water is a critical factor. Even small amounts of water can significantly promote the hydrolysis of sulfonate esters.[8]
Q3: How can I detect if hydrolysis has occurred during my workup?
The most common methods for detecting hydrolysis are:
-
Thin-Layer Chromatography (TLC) : Compare the worked-up reaction mixture to a pure sample of butyl tosylate. The appearance of a new, more polar spot corresponding to butanol and the potential for a very polar, streaky spot for p-toluenesulfonic acid can indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is highly effective. The presence of new signals corresponding to the protons of butanol and p-toluenesulfonic acid alongside the signals of your desired product is a clear indication of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique can be used to identify the molecular weights of the hydrolysis byproducts in your sample.
Q4: What are the primary hydrolysis products and how can they be removed?
The hydrolysis of this compound yields butanol and 4-methylbenzenesulfonic acid.[6]
-
Butanol : Being relatively non-polar, butanol can often be removed by evaporation under reduced pressure if its boiling point is sufficiently lower than the product's. It can also be washed away with aqueous solutions.
-
4-methylbenzenesulfonic acid : This is a water-soluble acid. It can be removed by washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This converts the sulfonic acid into its corresponding salt, which is highly soluble in the aqueous phase. Caution must be exercised to keep the contact time and temperature low to prevent base-mediated hydrolysis of the remaining butyl tosylate.
Troubleshooting Guide
Issue: Significant product loss is observed after an aqueous basic wash.
| Potential Cause | Troubleshooting Steps |
| Base-Mediated Hydrolysis | The use of strong bases (like NaOH or KOH) or prolonged exposure to even mild bases can cause significant hydrolysis of the tosylate.[7] |
| 1. Use a Milder Base: Switch to saturated sodium bicarbonate (NaHCO₃) solution for neutralizing acids. | |
| 2. Minimize Contact Time: Perform washes quickly and avoid letting the layers sit together in the separatory funnel for extended periods. | |
| 3. Work at Low Temperatures: Perform the extraction and washes in an ice bath to reduce the rate of hydrolysis. | |
| 4. Use a Non-Aqueous Workup: If possible, avoid aqueous bases altogether. For example, residual acid might be removed by filtration through a plug of basic alumina. |
Issue: Hydrolysis is occurring even during a neutral water wash.
| Potential Cause | Troubleshooting Steps |
| Residual Acid/Base Catalyst | If the reaction mixture contains residual acid or base from the previous step, a simple water wash can become acidic or basic enough to catalyze hydrolysis. |
| 1. Pre-neutralize (if applicable): If your product is stable to mild base, quench residual acid with a gentle base like solid NaHCO₃ before adding water. | |
| 2. Use Brine Washes: Wash the organic layer with saturated aqueous sodium chloride (brine). This reduces the solubility of organic compounds in the aqueous layer and can help decrease the extent of hydrolysis by minimizing contact with water. | |
| Elevated Temperature | Performing washes at room temperature or higher can accelerate hydrolysis. |
| 1. Use Cold Solutions: Ensure all aqueous solutions (water, brine, etc.) are pre-chilled before use. |
Data Presentation
Table 1: Effect of Water on Sulfonate Ester Formation and Hydrolysis
| Condition | Observation | Implication for Workup | Reference |
| 1 M Methanesulfonic Acid (MSA) in anhydrous ethanol (B145695) at 70°C | 0.25% conversion to ethyl mesylate (EMS) after 10 hours. | Anhydrous conditions favor ester stability. | [8] |
| 1 M MSA in ethanol with 5% water at 70°C | Only 0.05% conversion to EMS after 10 hours. | The presence of even a small amount of water significantly slows competing ester formation from residual acid/alcohol and favors hydrolysis. | [8] |
| General Observation | In the presence of water, the rate of sulfonate ester hydrolysis is approximately 10-fold higher than the rate of its formation from a sulfonic acid and an alcohol. | Any aqueous step in a workup will strongly favor hydrolysis over side-reactions that might form the ester, but the desired ester product itself is at risk. | [8] |
Experimental Protocols
Protocol 1: Recommended Aqueous Workup to Minimize Hydrolysis
This protocol is designed for quenching a reaction and extracting this compound while minimizing the risk of hydrolysis.
-
Cool the Reaction Mixture: Before workup, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly add a pre-chilled, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or cold deionized water to the reaction mixture with stirring. Avoid strong acids or bases for the initial quench.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable, cold organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing Sequence: a. Wash the combined organic layers once with cold, saturated aqueous NaHCO₃ solution. Perform this wash quickly (e.g., < 1 minute of shaking) to neutralize any residual acid. b. Wash the organic layers once or twice with cold, saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (e.g., < 40 °C).
Protocol 2: Removal of Hydrolysis Byproducts
If hydrolysis has already occurred, this procedure can help purify the desired this compound.
-
Dissolve the Crude Product: Dissolve the crude material containing the product and impurities in a suitable organic solvent like ethyl acetate.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃. The p-toluenesulfonic acid will be converted to its sodium salt and partition into the aqueous layer. Repeat the wash if necessary (monitor with pH paper).
-
Butanol Removal: a. Wash the organic layer thoroughly with water and then brine to remove the majority of the butanol. b. Concentrate the organic layer under reduced pressure. If butanol remains, it can sometimes be removed by co-evaporation with a solvent like toluene (B28343) or by high-vacuum distillation if the product is not volatile.
-
Final Purification: If impurities remain, purify the this compound by flash column chromatography on silica (B1680970) gel.
Visualizations
Hydrolysis Pathways
Caption: Reaction schemes for acid-catalyzed and base-mediated hydrolysis of butyl tosylate.
Troubleshooting Workflow
Caption: A decision-making workflow for addressing the hydrolysis of butyl tosylate.
References
- 1. Benzenesulfonic acid, 4-methyl-, butyl ester [webbook.nist.gov]
- 2. Butyl p-Toluenesulfonate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Buy this compound | 778-28-9 [smolecule.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Monitoring the progress of a reaction involving Butyl 4-methylbenzenesulfonate by TLC.
Technical Support Center: Monitoring Butyl 4-methylbenzenesulfonate (B104242) Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving Butyl 4-methylbenzenesulfonate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase (solvent system) for monitoring the tosylation of butanol to form this compound?
A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297).[1] A common ratio to begin with is 3:1 or 4:1 Hexanes:Ethyl Acetate.[1][2] The goal is to achieve good separation between the starting material (butanol), which is more polar, and the product (this compound), which is less polar.[1] You can adjust the polarity by increasing the proportion of ethyl acetate if the spots are too low on the plate (low Rf), or increasing the proportion of hexanes if they are too high (high Rf).[1][3]
Q2: The starting material and product are not visible under UV light. How can I visualize the spots on the TLC plate?
Neither butanol nor this compound contains a strong UV chromophore, making them difficult to see under a UV lamp.[1] Therefore, you must use a chemical stain for visualization.[1][4] Effective options include:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the alcohol starting material (butanol).[1][5] The butanol spot will appear as a yellow or brown spot against a purple background.[1] The tosylate product may also become visible, potentially with less intensity.[1]
-
p-Anisaldehyde Stain: This is a versatile, general-purpose stain that reacts with many functional groups.[1] Upon heating, it produces distinctly colored spots, which can be useful for differentiating between the starting material and the product.[1]
Q3: How can I interpret the TLC plate to determine if the reaction is complete?
To monitor the reaction, you should spot three lanes on your TLC plate: the starting material (butanol), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[6] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[7][8] As the reaction progresses, you will observe the starting material spot diminishing in intensity while a new spot, corresponding to the less polar product (this compound) with a higher Rf value, appears and intensifies.[7]
Q4: The spots on my TLC plate are streaking. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[9][10] Try diluting your sample before spotting it.[3]
-
Highly Polar Compounds: Strongly polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking.[11] While less of an issue for this compound itself, residual starting material or polar byproducts could cause this.
-
Acidic or Basic Nature: If your reaction mixture is strongly acidic or basic, it can cause streaking. For acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can help create sharper spots.[7][11] For basic compounds, a small addition of triethylamine (B128534) may be beneficial.[3][11]
Q5: The Rf values of my starting material and product are very close. How can I improve the separation?
If the Rf values are too similar, you need to adjust the polarity of your mobile phase.[12] Try different solvent systems or vary the ratios of your current system.[12] Even small changes in the solvent composition can significantly impact the separation. The use of a "cospot" is crucial in these situations to confidently determine if the starting material has been consumed.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No spots are visible after staining. | 1. Sample concentration is too low.[3][9]2. The stain is old or has degraded.3. Insufficient heating after applying the stain.[1] | 1. Concentrate the sample or spot the same lane multiple times, allowing the solvent to dry between applications.[1][3]2. Prepare a fresh batch of the staining solution.[1]3. Use a heat gun to gently warm the plate until the spots develop.[1] |
| All spots are at the baseline (low Rf). | The mobile phase is not polar enough to move the compounds up the plate.[3][7] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3][7] |
| All spots are near the solvent front (high Rf). | The mobile phase is too polar.[1][3] | Decrease the polarity of the mobile phase by decreasing the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).[1][3] |
| Unexpected spots appear on the TLC. | 1. Formation of byproducts (e.g., from side reactions or decomposition).[13]2. Contamination of the TLC plate by handling.[9] | 1. Analyze potential side reactions of your specific protocol. For example, hydrolysis of the tosylate can form p-toluenesulfonic acid.[2]2. Handle the TLC plate only by the edges to avoid transferring oils from your skin.[9] |
| Reaction mixture appears as a smear in high-boiling solvents (e.g., DMF, Pyridine). | The high-boiling solvent interferes with the chromatography.[12][14] | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the TLC.[12][14] |
Data Summary
The Rf (Retardation factor) is dependent on the specific conditions (TLC plate, solvent system, temperature). The values below are approximate and serve as a general guide.
| Compound | Common Name | Role | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Butan-1-ol | Butanol | Starting Material | 3:1 | ~0.1 - 0.2[1] |
| This compound | Butyl Tosylate | Product | 3:1 | ~0.5 - 0.6[2] |
| p-Toluenesulfonic acid | Potential Hydrolysis Byproduct | 3:1 | ~0.0 (remains at baseline) |
Experimental Protocol for TLC Monitoring
-
Preparation of the TLC Plate:
-
Spotting the Plate:
-
Lane 1 (Starting Material): Dilute your starting material (butanol) in a volatile solvent. Using a capillary tube, apply a small spot to the leftmost dot on the baseline.[1][6]
-
Lane 2 (Co-spot): Apply a spot of the starting material to the center dot. Then, without allowing it to dry completely, spot the reaction mixture directly on top of it.[6] This lane helps to confirm the identity of the starting material spot within the reaction mixture.[6]
-
Lane 3 (Reaction Mixture): Take a small aliquot (a few drops) of your reaction mixture and dilute it in a volatile solvent.[7] Spot this diluted sample on the rightmost dot.[1] Ensure all spots are small (1-2 mm in diameter) and do not spread into each other.[11]
-
-
Developing the Plate:
-
Pour the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[1][11]
-
Place the spotted TLC plate into the chamber and cover it with a lid to maintain a saturated atmosphere.[15]
-
Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[1][7]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to dry completely in a fume hood to evaporate all the mobile phase.[1]
-
Using forceps, quickly dip the dried plate into a jar containing a staining solution (e.g., potassium permanganate or p-anisaldehyde).[1]
-
Gently heat the stained plate with a heat gun until colored spots appear.[1]
-
Circle the visible spots with a pencil and analyze the results.
-
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 778-28-9 [smolecule.com]
- 3. silicycle.com [silicycle.com]
- 4. theory.labster.com [theory.labster.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
Scaling up Butyl 4-methylbenzenesulfonate reactions for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Butyl 4-methylbenzenesulfonate (B104242) (also known as butyl tosylate).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for Butyl 4-methylbenzenesulfonate?
A1: The primary industrial method for synthesizing this compound is the tosylation of n-butanol with p-toluenesulfonyl chloride (TsCl).[1] This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[2]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: The reaction is exothermic, and poor heat dissipation can lead to side reactions.
-
Reagent Addition Rate: Slow and controlled addition of p-toluenesulfonyl chloride is essential to manage the reaction exotherm.[3]
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.
-
Moisture Control: The presence of water can lead to the hydrolysis of the tosyl chloride and the product, reducing yield and purity.[4]
Q3: What are the common impurities and side reactions?
A3: Common impurities stem from side reactions, including:
-
Di-n-butyl ether: Formed from the dehydration of n-butanol at elevated temperatures.
-
Butyl chloride: Can be formed if the reaction conditions promote nucleophilic substitution by the chloride ion.
-
Unreacted p-toluenesulfonyl chloride and n-butanol: Resulting from incomplete reaction.
-
p-Toluenesulfonic acid: Due to hydrolysis of tosyl chloride or the final product.[1]
Q4: What is the recommended method for product purification at an industrial scale?
A4: Vacuum distillation is the most widely used method for purifying this compound on an industrial scale.[1] This technique is effective due to the compound's liquid nature and thermal stability. Typical distillation parameters are a temperature of 170-172°C under a pressure of 10 mmHg.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Action |
| Incomplete reaction | - Monitor the reaction progress using in-process controls like TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. Laboratory-scale reactions are often stirred for 4 hours at 0°C, potentially followed by 2 hours at room temperature if the reaction is sluggish.[2] |
| Hydrolysis of reactants or product | - Use anhydrous solvents and reagents. Ensure the reactor is dry before starting. - Maintain a nitrogen atmosphere to prevent moisture ingress. |
| Suboptimal temperature | - For the tosylation of n-butanol, a common starting temperature is 0°C.[2] - In large reactors, ensure the cooling system can efficiently remove the heat of reaction to maintain the target temperature. Poor heat transfer can lead to localized overheating. |
| Inefficient mixing | - Ensure the agitator design and speed are appropriate for the reactor size and geometry to maintain a homogeneous mixture. |
Issue 2: Poor Product Purity (Presence of Impurities)
| Potential Cause | Recommended Action |
| Side reactions due to high temperature | - Maintain strict temperature control. The slow, controlled addition of tosyl chloride into a cooled solution of butanol and base is critical.[3] |
| Ineffective work-up and phase separation | - During the aqueous wash steps, emulsions can form. To break emulsions, consider adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] - Ensure adequate settling time for phase separation in large vessels. |
| Carryover of unreacted starting materials | - Optimize the stoichiometry. A slight excess of p-toluenesulfonyl chloride (e.g., 1.2 equivalents) is common in lab-scale procedures to ensure full conversion of the alcohol.[2] - Ensure efficient purification, such as optimizing the vacuum distillation parameters. |
Issue 3: Runaway Reaction or Poor Exotherm Control
| Potential Cause | Recommended Action |
| Addition of p-toluenesulfonyl chloride is too fast | - The rate of heat generation is exceeding the heat removal capacity of the reactor.[3] - Use a dosing pump for a slow and controlled addition of the sulfonyl chloride. |
| Inadequate cooling | - Ensure the reactor's cooling jacket has sufficient surface area and the coolant flow rate and temperature are adequate for the scale of the reaction. |
| Poor mixing leading to localized hot spots | - Verify that the agitation is sufficient to quickly dissipate heat from the point of reagent addition throughout the reaction mass. |
Experimental Protocols
Industrial Scale Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for specific equipment and safety protocols.
-
Reactor Preparation:
-
Ensure a clean, dry, and inert (e.g., nitrogen-purged) glass-lined or other suitable reactor.
-
Charge the reactor with n-butanol (1.0 equivalent) and a suitable solvent like dichloromethane (B109758) (DCM) or toluene.
-
Add a tertiary amine base, such as triethylamine (1.5 equivalents).[2]
-
Start agitation and cool the reactor contents to 0-5°C.
-
-
Reaction:
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the cooled reaction mixture over a period of 2-4 hours, maintaining the internal temperature below 10°C.[2]
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
-
Monitor the reaction progress by a suitable in-process control (e.g., HPLC, GC, or TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly and carefully add cold water to quench the reaction. The quenching process can be exothermic.
-
Allow the mixture to warm to room temperature with continued stirring.
-
Transfer the mixture to a separation vessel. Wash the organic layer sequentially with:
-
Separate the organic layer.
-
-
Solvent Removal and Purification:
-
Concentrate the organic layer under reduced pressure to remove the solvent.
-
Purify the resulting crude this compound by vacuum distillation (typically at 170-172°C and 10 mmHg).[1]
-
Quality Control - Analytical Methods
Gas Chromatography (GC) for Purity Analysis:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5 (or equivalent), is suitable.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Expected Retention Time: this compound will have a specific retention time under these conditions, which should be determined using a pure standard. Impurities like n-butanol and di-n-butyl ether will have shorter retention times.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detector: UV at 225 nm or 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
This method can be used to quantify non-volatile impurities such as p-toluenesulfonic acid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Industrial workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Researcher's Guide to Confirming Butylation with Butyl 4-methylbenzenesulfonate via 1H NMR Analysis
For researchers in organic synthesis and drug development, confirming the successful modification of a substrate is a critical step. When introducing a butyl group using Butyl 4-methylbenzenesulfonate (B104242) (butyl tosylate), 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool. This guide provides a comparative analysis of 1H NMR spectra before and after butylation, supported by experimental data and a detailed protocol, to facilitate unambiguous confirmation of the reaction's success.
The Telltale Signs of Successful Butylation: A Comparative 1H NMR Analysis
The core principle of confirming a butylation reaction via 1H NMR lies in the disappearance of the substrate's active proton signal and the concurrent appearance of characteristic signals from the newly introduced butyl group. Let's consider the O-butylation of a model substrate, phenol (B47542), as a representative example.
Before Butylation (Phenol): The 1H NMR spectrum of phenol exhibits a characteristic broad singlet for the hydroxyl proton (-OH), typically appearing between δ 4-8 ppm. The exact chemical shift can vary depending on the solvent and concentration. The aromatic protons of the phenyl ring typically appear as a multiplet between δ 6.8-7.4 ppm.[1][2][3][4][5]
After Butylation (Butyl Phenyl Ether): Following a successful reaction with butyl 4-methylbenzenesulfonate, the broad singlet of the phenolic -OH proton will disappear completely. In its place, a new set of signals corresponding to the butyl group will emerge.[6][7][8]
Here is a summary of the expected 1H NMR signals for the starting materials and the butylated product:
| Compound | Functional Group | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenol (Substrate) | Hydroxyl | Ar-OH | 4.0 - 8.0 | Broad Singlet | 1H |
| Aromatic | Ar-H | 6.8 - 7.4 | Multiplet | 5H | |
| This compound (Reagent) | Butyl Chain | -O-CH₂-CH₂-CH₂-CH₃ | ~ 4.1 | Triplet | 2H |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.7 | Multiplet | 2H | ||
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.4 | Multiplet | 2H | ||
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | 3H | ||
| Tosyl Group | Ar-H (ortho to SO₂) | ~ 7.8 | Doublet | 2H | |
| Ar-H (meta to SO₂) | ~ 7.3 | Doublet | 2H | ||
| Ar-CH₃ | ~ 2.4 | Singlet | 3H | ||
| Butyl Phenyl Ether (Product) | Butyl Chain | Ar-O-CH₂-CH₂-CH₂-CH₃ | ~ 3.9 | Triplet | 2H |
| Ar-O-CH₂-CH₂-CH₂-CH₃ | ~ 1.7 | Multiplet | 2H | ||
| Ar-O-CH₂-CH₂-CH₂-CH₃ | ~ 1.5 | Multiplet | 2H | ||
| Ar-O-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | 3H | ||
| Aromatic | Ar-H | 6.8 - 7.3 | Multiplet | 5H |
Experimental Protocol: O-Butylation of Phenol
This protocol provides a general procedure for the O-butylation of phenol using this compound.[9]
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
-
Obtain a 1H NMR spectrum of the purified product to confirm the structure of butyl phenyl ether.
Visualizing the Analytical Workflow
The logical flow of confirming a butylation reaction using 1H NMR can be represented as a straightforward workflow.
Caption: Workflow for 1H NMR confirmation of butylation.
This guide provides a foundational framework for utilizing 1H NMR spectroscopy to confidently confirm the butylation of a substrate with this compound. By understanding the key spectral changes and following a robust experimental protocol, researchers can efficiently validate their synthetic outcomes.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. hmdb.ca [hmdb.ca]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenol(108-95-2) 1H NMR [m.chemicalbook.com]
- 6. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Butyl phenyl ether | Krackeler Scientific, Inc. [krackeler.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Butyl 4-methylbenzenesulfonate and Butyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction kinetics, yields, and overall efficiency. Both Butyl 4-methylbenzenesulfonate (B104242) (butyl tosylate) and butyl bromide are commonly employed as butylating agents in nucleophilic substitution reactions. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary
Butyl 4-methylbenzenesulfonate is generally a more reactive alkylating agent than butyl bromide in SN2 reactions. This heightened reactivity is attributed to the superior leaving group ability of the tosylate anion compared to the bromide anion. The tosylate anion is resonance-stabilized, which makes it a weaker base and a more stable species upon departure, thus lowering the activation energy of the reaction. While butyl bromide is a versatile and cost-effective reagent, butyl tosylate often provides faster reaction times and higher yields, particularly in reactions with weaker nucleophiles or when milder reaction conditions are required.
Data Presentation: A Quantitative Comparison
The following table summarizes representative quantitative data for the relative reactivity of this compound and butyl bromide in a typical SN2 reaction with a common nucleophile, such as the azide (B81097) ion, in a polar aprotic solvent like dimethylformamide (DMF). It is crucial to note that these values are illustrative and the actual rate constants will vary depending on the specific nucleophile, solvent, and temperature.
| Feature | This compound | Butyl Bromide |
| Leaving Group | 4-methylbenzenesulfonate (tosylate) | Bromide |
| Structure of Leaving Group | CH₃C₆H₄SO₃⁻ | Br⁻ |
| Relative SN2 Reaction Rate (krel) | ~50-100 | 1 |
| pKa of Conjugate Acid (approx.) | -2.8 (p-toluenesulfonic acid) | -9 (Hydrobromic acid) |
Note: The relative reaction rate is an approximation based on the generally accepted superior leaving group ability of tosylate compared to bromide. The pKa values indicate the acidity of the conjugate acid of the leaving group; a lower pKa corresponds to a more stable leaving group.
Fundamental Principles of Reactivity
The difference in reactivity between butyl tosylate and butyl bromide in SN2 reactions is primarily governed by the stability of the leaving group. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile and proceeds through a single transition state. A better leaving group can stabilize the partial negative charge that develops in the transition state more effectively, thereby lowering the activation energy and increasing the reaction rate.
The tosylate anion is an excellent leaving group due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. This resonance stabilization makes the tosylate anion a very weak base and thus a stable species in solution. In contrast, the bromide ion, while a good leaving group, does not have this extensive resonance stabilization.
Experimental Protocols: Determining and Comparing Reactivity
A robust method for quantitatively comparing the reactivity of this compound and butyl bromide is to measure the kinetics of their respective SN2 reactions with a suitable nucleophile under identical conditions.
Objective:
To determine the second-order rate constants for the reaction of this compound and butyl bromide with sodium azide in acetone (B3395972).
Materials:
-
This compound
-
Butyl bromide
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Standardized solution of silver nitrate (B79036) (AgNO₃)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare equimolar solutions of this compound, butyl bromide, and sodium azide in anhydrous acetone in separate volumetric flasks. For example, 0.1 M solutions.
-
Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.
-
-
Initiation of the Reaction:
-
To initiate the reaction, mix equal volumes of the substrate solution (either butyl tosylate or butyl bromide) and the sodium azide solution in a reaction vessel maintained at the constant temperature. Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress (Titration Method):
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a flask containing a known excess of a standardized silver nitrate solution. The silver nitrate will precipitate the unreacted azide ions as silver azide (AgN₃).
-
The excess silver nitrate is then back-titrated with a standardized solution of potassium thiocyanate (B1210189) (KSCN) using ferric ammonium (B1175870) sulfate (B86663) as an indicator to determine the concentration of unreacted azide ions at that time point.
-
-
Data Analysis:
-
The concentration of the butyl halide or tosylate at each time point can be calculated from the stoichiometry of the reaction.
-
Plot the reciprocal of the concentration of the substrate (1/[Substrate]) against time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
-
Comparison:
-
Compare the calculated rate constants for the reactions of this compound and butyl bromide to determine their relative reactivity under the chosen experimental conditions.
-
Mandatory Visualization
Butyl Tosylate vs. Butyl Triflate: A Comprehensive Comparison for Alkylating Agent Efficacy
For researchers, scientists, and drug development professionals, the choice of an appropriate alkylating agent is paramount to the success of synthetic endeavors. This guide provides a detailed, data-driven comparison of two common butylating agents: butyl tosylate and butyl triflate, to inform the selection process for nucleophilic substitution reactions.
At the heart of their function, both butyl tosylate and butyl triflate serve as electrophiles, transferring a butyl group to a nucleophile. The critical distinction between these two reagents lies in the nature of their sulfonate leaving groups: the tosylate (p-toluenesulfonate) and the triflate (trifluoromethanesulfonate) anion. The efficacy of an alkylating agent is directly correlated with the stability of its leaving group; a more stable leaving group departs more readily, facilitating a faster and often more efficient reaction.
Superior Reactivity of Butyl Triflate: The Decisive Role of the Leaving Group
Experimental evidence overwhelmingly supports the superior reactivity of triflates over tosylates as leaving groups. This enhanced reactivity is a direct consequence of the exceptional stability of the triflate anion. The trifluoromethyl group in the triflate anion exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the three fluorine atoms.[1] This effect delocalizes the negative charge on the sulfonate group far more effectively than the methyl group on the phenyl ring of the tosylate anion.
The greater stability of the triflate anion is reflected in the acidity of its conjugate acid, triflic acid (CF₃SO₃H), which is a superacid with a pKa estimated to be around -12. In contrast, p-toluenesulfonic acid (CH₃C₆H₄SO₃H) is a strong acid, but with a significantly higher pKa of approximately -2.8. A lower pKa of the conjugate acid corresponds to a more stable conjugate base, and therefore, a better leaving group.
Data Presentation: A Comparative Overview
The following table summarizes the key properties and expected performance of butyl tosylate and butyl triflate as alkylating agents.
| Feature | Butyl Tosylate | Butyl Triflate | Rationale |
| Leaving Group | Tosylate (TsO⁻) | Triflate (TfO⁻) | Different sulfonate esters. |
| Reactivity | Good | Excellent / Very High | Triflate is a superior leaving group due to the inductive effect of the CF₃ group.[1] |
| Reaction Rate | Moderate | Very Fast | Significantly lower activation energy for nucleophilic attack. |
| Substrate Scope | Good for reactive nucleophiles | Excellent, including for unreactive or sterically hindered nucleophiles | Higher reactivity allows for alkylation of a wider range of substrates. |
| Typical Reaction Conditions | Often requires heating | Often proceeds at or below room temperature | Lower activation energy barrier. |
| Stability & Handling | Generally stable, crystalline solid at room temperature | Less stable, often a liquid, moisture-sensitive | The high reactivity of the triflate makes it more susceptible to decomposition. |
| Cost | Generally less expensive | Generally more expensive | More complex synthesis of the triflating agent. |
Experimental Protocols
The following are representative protocols for the synthesis of the alkylating agents from butanol and a general protocol for an N-alkylation reaction, highlighting the likely differences in reaction conditions.
Synthesis of Butyl Tosylate from 1-Butanol (B46404)
This procedure is a standard method for the preparation of alkyl tosylates.
Materials:
-
1-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq.) to the cooled solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude butyl tosylate.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization.
Synthesis of Butyl Triflate from 1-Butanol
The synthesis of alkyl triflates requires more careful handling due to the high reactivity of triflic anhydride (B1165640).
Materials:
-
1-Butanol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under a strict inert atmosphere, dissolve 1-butanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add pyridine (1.1 eq.) to the solution.
-
Add triflic anhydride (1.05 eq.) dropwise via syringe to the cold, stirred solution. The reaction is typically very fast.
-
Stir the mixture at -78 °C for 30 minutes.
-
The reaction mixture can often be used directly in the subsequent alkylation step, or it can be carefully quenched with cold saturated sodium bicarbonate solution.
-
For isolation, after quenching, separate the organic layer, wash with cold brine, and dry over anhydrous MgSO₄. The solvent should be removed at low temperature to minimize decomposition. Due to its instability, butyl triflate is often prepared and used in situ.
Comparative N-Alkylation of Aniline (B41778)
This hypothetical comparative experiment illustrates the expected differences in reaction conditions.
Alkylation with Butyl Tosylate:
-
In a round-bottom flask, combine aniline (1.0 eq.), butyl tosylate (1.1 eq.), and a base such as potassium carbonate (1.5 eq.) in a solvent like acetonitrile (B52724) or DMF.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the product, N-butylaniline, by column chromatography.
Alkylation with Butyl Triflate:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C or room temperature.
-
Slowly add a solution of freshly prepared butyl triflate (1.05 eq.) in dichloromethane.
-
Stir the reaction at the same temperature and monitor by TLC. The reaction is expected to be complete in a much shorter time frame, potentially within minutes to an hour.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
A comparative study of different leaving groups for butylation reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a leaving group is a critical parameter in optimizing butylation reactions, directly impacting reaction rates, yields, and overall efficiency. This guide provides an objective, data-driven comparison of common leaving groups used in butylation reactions, primarily proceeding through an S(_N)2 mechanism. The information presented is intended to aid in the rational design and execution of synthetic routes involving the introduction of a butyl group.
The Role of the Leaving Group in S(_N)2 Butylation
In a typical bimolecular nucleophilic substitution (S(_N)2) reaction, a nucleophile attacks the electrophilic carbon atom of the butylating agent, leading to the displacement of the leaving group in a single, concerted step. The efficacy of this process is intrinsically linked to the stability of the departing species. An ideal leaving group is the conjugate base of a strong acid, as its ability to stabilize a negative charge facilitates the transition state and lowers the activation energy of the reaction.[1]
Quantitative Comparison of Common Leaving Groups
To provide a clear and objective comparison, the following table summarizes the relative performance of various leaving groups in a representative butylation reaction. The data is a composite from multiple studies on S(_N)2 reactions and illustrates the general trend in reactivity. The butylation of a common nucleophile, such as the phenoxide ion, is considered as a model system.
| Leaving Group | Butylating Agent | Relative Rate Constant (k_rel) | Typical Yield (%) | pKa of Conjugate Acid |
| Iodide (-I) | n-Butyl iodide | ~30 | >95% | -10 |
| Bromide (-Br) | n-Butyl bromide | 1 | 85-95% | -9 |
| Tosylate (-OTs) | n-Butyl tosylate | ~0.7 | 80-90% | -2.8 |
| Mesylate (-OMs) | n-Butyl mesylate | ~1 | 80-90% | -1.9 |
| Chloride (-Cl) | n-Butyl chloride | ~0.03 | 60-70% | -7 |
Note: Relative rates and yields are approximate and can vary depending on the specific substrate, nucleophile, solvent, and temperature.
The data clearly indicates that iodide is the most reactive leaving group, a consequence of the high stability of the iodide anion.[1] Bromide also serves as an excellent leaving group and is frequently used due to a favorable balance of reactivity and cost. Sulfonate esters, such as tosylates and mesylates, are also highly effective, with their reactivity being comparable to or slightly less than that of bromide.[2] Their prevalence in organic synthesis stems from the ease of their preparation from alcohols.[3] Chloride is a significantly less reactive leaving group, often requiring more forcing conditions to achieve comparable yields.
Experimental Protocols
The following are representative experimental protocols for the butylation of a phenol (B47542) using different butylating agents. These protocols are designed to be comparable and can be adapted for various substrates.
General Procedure for Butylation of Phenol
A solution of phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) is treated with a base (e.g., K(_2)CO(_3), NaH, 1.1-1.5 eq.) to generate the phenoxide nucleophile. The corresponding n-butylating agent (1.0-1.2 eq.) is then added, and the reaction mixture is stirred at a specified temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.
1. Butylation using n-Butyl Iodide (High Reactivity)
-
Reaction Temperature: Room temperature to 50 °C
-
Reaction Time: Typically 1-4 hours
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Butylation using n-Butyl Bromide (Good Reactivity)
-
Reaction Temperature: 50-80 °C
-
Reaction Time: Typically 4-12 hours
-
Work-up: Similar to the procedure with n-butyl iodide.
3. Butylation using n-Butyl Tosylate (Good Reactivity)
-
Reaction Temperature: 60-100 °C
-
Reaction Time: Typically 6-18 hours
-
Work-up: Similar to the procedure with n-butyl iodide.
4. Butylation using n-Butyl Chloride (Lower Reactivity)
-
Reaction Temperature: 80-120 °C (may require a sealed tube or reflux in a higher boiling solvent)
-
Reaction Time: Typically 12-48 hours
-
Work-up: Similar to the procedure with n-butyl iodide.
Visualizing the Butylation Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The choice of leaving group is a potent tool for controlling the outcome of butylation reactions. For rapid and high-yielding butylations, n-butyl iodide is the reagent of choice. However, for reasons of cost and stability, n-butyl bromide often provides the best compromise. n-Butyl tosylate and mesylate are excellent alternatives, particularly when starting from n-butanol. n-Butyl chloride is the least reactive and should be reserved for situations where milder reactivity is required or when other butylating agents are not available. By understanding the principles outlined in this guide and utilizing the provided data and protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Guide to Validating the Purity of Synthesized Butyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Butyl 4-methylbenzenesulfonate (B104242). Ensuring the purity of this compound is critical for its application in research and pharmaceutical development, as impurities can lead to misleading experimental results and potential safety concerns. This document outlines detailed experimental protocols for various techniques, presents comparative data in a clear tabular format, and provides a logical workflow for the purity validation process.
Introduction
Butyl 4-methylbenzenesulfonate, a member of the sulfonate ester class of compounds, is synthesized for various applications. The two primary synthesis routes are the esterification of 4-methylbenzenesulfonic acid with butanol and the tosylation of butanol with p-toluenesulfonyl chloride.[1] Common impurities arising from these syntheses may include unreacted starting materials (butanol, p-toluenesulfonic acid, p-toluenesulfonyl chloride) and byproducts of side reactions. This guide focuses on the analytical techniques used to identify and quantify these impurities, thereby validating the purity of the final product.
Experimental Workflow for Purity Validation
The following diagram illustrates a recommended workflow for the comprehensive purity validation of synthesized this compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive purity validation of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample onto the column and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual butanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection with a high split ratio to avoid column overloading.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve volatile impurities, then ramp up to a higher temperature (e.g., 280 °C) to elute the main compound.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Procedure: Inject the prepared sample. Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by creating a calibration curve with known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts and integration of protons corresponding to the butyl and toluenesulfonate (B8598656) moieties. Impurities will present as additional peaks.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
Procedure: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups and to detect certain impurities.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the sulfonate ester group (S=O stretching), aromatic C-H, and aliphatic C-H bonds. The presence of a broad O-H stretch around 3300 cm⁻¹ could indicate residual butanol or p-toluenesulfonic acid.
Data Presentation and Comparison of Techniques
The performance of each analytical technique in validating the purity of this compound is summarized in the tables below.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Obtained | Primary Application | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Quantitative purity, impurity profile | Quantifying non-volatile impurities | High resolution, high sensitivity, quantitative | May not detect highly volatile impurities |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities | Detecting residual solvents and starting materials | High sensitivity, definitive identification via MS | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, quantitative analysis (qNMR) | Structural confirmation, identification of impurities | Provides unambiguous structural data, qNMR is a primary method | Lower sensitivity compared to chromatographic methods |
| FTIR | Vibrational transitions of molecular bonds | Presence of functional groups | Rapid identity check, detection of hydroxyl-containing impurities | Fast, simple, non-destructive | Provides limited quantitative information, less specific than NMR |
Table 2: Expected Spectroscopic Data for this compound and Potential Impurities
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key FTIR Peaks (cm⁻¹) |
| This compound | ~7.8 (d), ~7.3 (d), ~4.1 (t), ~2.4 (s), ~1.6 (m), ~1.4 (m), ~0.9 (t) | Aromatic carbons (~145, ~134, ~130, ~128), -CH₂-O- (~70), other aliphatic carbons (~31, ~19, ~14), -CH₃ (~22) | ~1360 & ~1175 (S=O stretch), ~3000-2800 (C-H aliphatic), ~1600 & ~1450 (C=C aromatic) |
| n-Butanol | ~3.6 (t), ~1.5 (m), ~1.4 (m), ~0.9 (t), variable OH | ~62 (-CH₂OH), ~35, ~19, ~14 | Broad ~3300 (O-H stretch), ~2960 (C-H stretch) |
| p-Toluenesulfonic Acid | ~7.8 (d), ~7.2 (d), ~2.4 (s), variable OH | Aromatic carbons, -CH₃ (~21) | Very broad ~3000 (O-H stretch), ~1200 & ~1030 (S=O stretch) |
| p-Toluenesulfonyl Chloride | ~7.9 (d), ~7.4 (d), ~2.5 (s) | Aromatic carbons, -CH₃ (~22) | ~1380 & ~1180 (S=O stretch), ~560 (S-Cl stretch) |
Note: Exact chemical shifts and peak positions may vary slightly depending on the experimental conditions.
Table 3: Performance Characteristics of Purity Validation Methods
| Method | Typical Purity Achieved | Limit of Detection (LOD) for Key Impurities | Throughput | Relative Cost |
| HPLC-UV | >99% | 0.01 - 0.1% for UV-active impurities | Medium | Medium |
| GC-MS | >99.5% for volatile components | ppm level for volatile impurities like butanol | Medium | High |
| qNMR | Can be used as a primary standard for purity >98% | ~0.1% depending on the impurity and relaxation times | Low | High |
| FTIR | Not a primary quantitative method | Qualitative detection of hydroxyl-containing impurities | High | Low |
Conclusion
A multi-technique approach is recommended for the robust validation of synthesized this compound purity. HPLC and GC-MS are powerful for quantitative purity assessment and impurity profiling, particularly for detecting residual starting materials and byproducts. NMR spectroscopy is indispensable for unambiguous structural confirmation and can be used for quantitative analysis. FTIR provides a rapid and straightforward method for confirming the presence of the desired functional groups. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
Quantitative Nuclear Magnetic Resonance (qNMR) for the Analysis of Butyl 4-methylbenzenesulfonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Butyl 4-methylbenzenesulfonate (B104242), a common intermediate and potential impurity in pharmaceutical synthesis, requires accurate analytical methods for its quantification in reaction mixtures. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for identical reference standards.[1] Its principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, allowing for highly accurate and precise measurements. This guide presents a detailed experimental protocol for the qNMR analysis of Butyl 4-methylbenzenesulfonate, alongside a comparative analysis with HPLC and GC based on key performance metrics.
Comparative Performance Data
The selection of an analytical technique hinges on its performance characteristics. The following tables summarize the typical validation parameters for qNMR, HPLC, and GC in the context of quantifying an aromatic sulfonate ester like this compound. The data presented is a composite derived from validated methods for analogous compounds.
Table 1: Comparison of Key Performance Metrics for the Quantification of this compound
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on molar ratios to an internal standard.[2] | Separation based on polarity, quantification against an external calibration curve. | Separation based on volatility and polarity, quantification against an external calibration curve. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0%[1] | < 2.0% | < 3.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~30 µM | ~0.3 µg/mL | ~1.5 ng/mL |
| Sample Preparation | Simple dissolution | Filtration, dilution | Derivatization may be required, dissolution |
| Analysis Time per Sample | 5-15 minutes | 15-30 minutes | 20-40 minutes |
| Reference Standard | Certified internal standard of a different compound.[2] | Certified standard of this compound required. | Certified standard of this compound required. |
| Solvent Consumption | Low (~0.6 mL per sample) | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantitative analysis of this compound using qNMR, HPLC, and GC.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture containing this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., 1,4-dinitrobenzene (B86053) or maleic acid) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of the protons of interest is critical for accurate quantification. This should be at least 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds for quantitative work).
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve an adequate signal-to-noise ratio for the analyte and internal standard signals.
-
Spectral Width: A standard spectral width covering the full range of proton chemical shifts (e.g., -2 to 12 ppm).
Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both this compound (e.g., the aromatic protons or the butyl chain protons) and the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the reaction mixture by dissolving a known amount in the mobile phase.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: GC system coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
MS Detector: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards of this compound.
Visualizing the Workflow and Logical Relationships
To better illustrate the analytical processes and their comparisons, the following diagrams are provided.
Conclusion: Selecting the Appropriate Analytical Method
The choice between qNMR, HPLC, and GC for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
qNMR is the superior choice for a primary, standard-free quantification method, offering excellent accuracy and precision with minimal sample preparation.[3] It is particularly valuable for the certification of reference materials or when a certified standard of the analyte is unavailable. Its primary limitation is its lower sensitivity compared to chromatographic techniques.
-
HPLC-UV provides a versatile and highly sensitive method suitable for a wide range of concentrations and is a well-established technique in most analytical laboratories. However, it necessitates a certified reference standard of this compound and consumes larger volumes of solvents.
-
GC-MS offers the highest sensitivity, making it ideal for trace-level analysis of this compound, especially as a potential genotoxic impurity. Its applicability is contingent on the thermal stability and volatility of the analyte and any potential impurities.
For routine quality control where high throughput and sensitivity are paramount and a reference standard is available, HPLC or GC are often the methods of choice. However, for applications demanding the highest accuracy and a direct, primary measure of purity, qNMR stands out as an invaluable and robust analytical tool. The use of orthogonal methods, such as complementing HPLC data with qNMR, can provide the highest level of confidence in the analytical results.
References
The Alkylating Agent's Dilemma: A Cost-Benefit Analysis of Butyl 4-methylbenzenesulfonate in Large-Scale Synthesis
In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of an alkylating agent is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and environmental impact. Butyl 4-methylbenzenesulfonate (B104242), commonly known as butyl tosylate, is a widely utilized reagent for the introduction of a butyl group onto a variety of nucleophilic substrates. However, its use is often weighed against more traditional alkylating agents, such as butyl bromide. This guide provides an objective comparison of butyl tosylate and its alternatives, supported by available data, to aid researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis needs.
Executive Summary
Butyl 4-methylbenzenesulfonate (butyl tosylate) often presents a more cost-effective and safer alternative to butyl bromide in large-scale alkylation reactions, primarily due to the lower cost of its starting materials and the potential for more efficient, solvent-free synthesis conditions. While alkyl bromides are readily available, the synthesis of butyl tosylate from p-toluenesulfonyl chloride and butanol can be significantly more economical, with one study on the N-alkylation of 6,6'-dibromoisoindigo reporting a four-fold cost saving compared to using the corresponding alkyl bromide.[1] Tosylates are excellent leaving groups, often comparable to or even better than bromides, leading to efficient reactions.[2] However, the choice of alkylating agent is substrate-dependent, and factors such as reaction kinetics, solvent, base, and waste disposal costs must be carefully considered for a comprehensive cost-benefit analysis.
Comparative Analysis: Butyl Tosylate vs. Butyl Bromide
Cost of Starting Materials
The primary economic advantage of using butyl tosylate often lies in the cost of its precursors. A comparative analysis of the approximate costs of the necessary starting materials reveals a significant potential for savings.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Cost (USD/kg) | Approximate Cost (USD/mol) |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 5.00 - 15.00 | 0.95 - 2.86 |
| n-Butanol | C₄H₁₀O | 74.12 | 0.75 - 1.50 | 0.06 - 0.11 |
| Butyl Tosylate (Synthesized) | C₁₁H₁₆O₃S | 228.31 | - | ~1.01 - 2.97 |
| n-Butyl Bromide | C₄H₉Br | 137.02 | 3.00 - 10.00 | 0.41 - 1.37 |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity, quantity, and market fluctuations. The cost per mole for butyl tosylate is estimated based on the cost of its precursors, assuming a high-yield synthesis.
As the table illustrates, the combined cost of p-toluenesulfonyl chloride and n-butanol to synthesize one mole of butyl tosylate can be significantly lower than purchasing one mole of n-butyl bromide, especially when considering the potential for in-house, large-scale production of the tosylate.
Reaction Efficiency and Yield
Both tosylates and bromides are effective leaving groups in nucleophilic substitution reactions. Tosylates are anions of a strong acid (p-toluenesulfonic acid), making them very stable and thus excellent leaving groups, often on par with or slightly better than bromide.[2]
Process and Safety Considerations
Synthesis of Butyl Tosylate: The industrial production of butyl tosylate is typically achieved through the esterification of p-toluenesulfonyl chloride with n-butanol.[4] Modern, solvent-free methods have been developed that are scalable and environmentally friendly, further enhancing the cost-benefit profile.[5]
Alkylation Reaction Conditions: Alkylation reactions using either butyl tosylate or butyl bromide often require a base and a suitable solvent. Common bases include potassium carbonate (K₂CO₃), pyridine (B92270), or potassium hydroxide (B78521) (KOH).[1][4] Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed.[1] The costs associated with these reagents and their subsequent removal and disposal are crucial components of the overall process economics.
Safety: Both butyl tosylate and butyl bromide are hazardous chemicals that require careful handling. Butyl bromide is a flammable liquid, while butyl tosylate is a combustible liquid. Both can cause skin and eye irritation.[6] The choice between the two may also be influenced by the specific safety infrastructure and handling protocols available at a manufacturing facility. The in-situ generation of butyl tosylate might be perceived as a safety advantage in some contexts, as it avoids the storage and transport of large quantities of the alkylating agent itself.
Environmental Impact and Waste Management
A significant, though often overlooked, aspect of the cost-benefit analysis is the environmental impact and the associated costs of waste disposal. The "E-factor" (mass of waste per mass of product) and Process Mass Intensity (PMI) are key metrics in green chemistry for evaluating the environmental footprint of a chemical process.[7]
The use of solvent-free or reduced-solvent synthesis methods for butyl tosylate can significantly lower the E-factor and PMI of the overall process.[5] Furthermore, the byproducts of the tosylation reaction (HCl, neutralized to a salt) are generally less hazardous than some of the byproducts that can be generated in bromination reactions. The cost of disposing of chemical waste can be substantial, encompassing transportation, regulatory compliance, and disposal fees.[8] Therefore, processes that generate less and/or less hazardous waste offer a significant long-term economic advantage.
Experimental Protocols
General Protocol for Large-Scale Synthesis of this compound
This protocol is a generalized representation for a large-scale batch process.
-
Reaction Setup: A suitable glass-lined or stainless steel reactor is charged with n-butanol (1.0-1.2 equivalents).
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.0 equivalent) is added portion-wise or as a melt to the reactor while maintaining the temperature below a specified limit (e.g., 60-70 °C) to control the exothermic reaction.
-
Base Addition: A base, such as pyridine or a tertiary amine (1.0-1.5 equivalents), is added to neutralize the hydrochloric acid generated during the reaction. Alternatively, an inorganic base like potassium carbonate can be used.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as HPLC or GC, until the consumption of the starting materials is complete.
-
Work-up: The reaction mixture is cooled and washed with water to remove the salt byproduct and any excess base. An organic solvent may be used to extract the product.
-
Purification: The crude butyl tosylate is purified by vacuum distillation to achieve the desired purity.
General Protocol for N-Alkylation using Butyl Tosylate
This protocol is a generalized representation for the N-alkylation of a primary or secondary amine.
-
Reaction Setup: A reactor is charged with the amine substrate (1.0 equivalent), a suitable solvent (e.g., DMF, acetonitrile), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Addition of Butyl Tosylate: this compound (1.0-1.2 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 80-120 °C) and stirred until the reaction is complete, as monitored by TLC, HPLC, or GC.
-
Work-up: The reaction mixture is cooled, and water is added. The product is extracted with a suitable organic solvent. The organic layer is washed with water and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as crystallization or column chromatography.
Visualizations
Caption: Synthesis of Butyl Tosylate and its use in a subsequent alkylation reaction.
Caption: Factors influencing the cost-benefit analysis of butylating agents.
Conclusion
The decision to use this compound in large-scale synthesis is a multifaceted one that requires a thorough evaluation of economic, chemical, and environmental factors. The available evidence strongly suggests that for many applications, the in-house synthesis of butyl tosylate can offer a significant cost advantage over the purchase of butyl bromide.[1] This economic benefit is further amplified by the potential for greener, more efficient, and scalable synthesis protocols.
However, it is crucial for researchers and process chemists to conduct a case-by-case analysis. The reactivity of the specific substrate, the desired reaction kinetics, and the existing infrastructure for manufacturing and waste management will all play a pivotal role in determining the optimal alkylating agent. While butyl bromide remains a viable and readily available option, a comprehensive cost-benefit analysis will often reveal this compound to be a more prudent choice for sustainable and economically sound large-scale chemical production.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene [organic-chemistry.org]
- 4. Green Chemistry: From Wastes to Value-Added Products | MDPI [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. altiras.com [altiras.com]
A Comparative Guide to Spectroscopic Methods for Characterizing Butyl Tosylate Alkylation Products
The alkylation of substrates using butyl tosylate is a fundamental transformation in organic synthesis, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The successful outcome of these reactions hinges on the accurate characterization of the resulting products, including the desired alkylated compound, unreacted starting materials, and any potential byproducts. This guide provides a comparative overview of three common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the analysis of products from a typical butyl tosylate alkylation reaction.
Reaction Scheme:
For the purpose of this guide, we will consider the O-alkylation of a generic alcohol (R-OH) with butyl tosylate to form an ether (R-O-Butyl).
Butyl Tosylate + R-OH → R-O-Butyl + p-Toluenesulfonic acid
Key analytical challenges include distinguishing the product from the starting materials, identifying potential elimination byproducts (e.g., 1-butene), and quantifying the reaction yield and purity of the product.
Performance Comparison of Spectroscopic Methods
The choice of spectroscopic method depends on the specific analytical goal, such as structural elucidation, quantification, or routine reaction monitoring. Each technique offers distinct advantages and limitations in the context of analyzing butyl tosylate alkylation products.
| Feature | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Structural elucidation and quantification of major components in a mixture.[1][2] | Separation, identification, and quantification of volatile components in a mixture.[3][4] | Identification of functional groups present in the sample.[5] |
| Information Provided | Detailed molecular structure, connectivity, and relative ratios of different proton environments. | Molecular weight and fragmentation patterns of individual components after chromatographic separation. | Presence or absence of specific chemical bonds (e.g., O-H, S=O, C-O-C). |
| Sample Requirements | 5-25 mg dissolved in a deuterated solvent. | Small amount of sample (µL) that can be vaporized without decomposition. | A few drops of liquid or a small amount of solid. |
| Quantitative Capability | Excellent for determining the relative molar ratios of components without the need for individual calibration standards (qNMR).[1][2] | Highly sensitive for quantification, but typically requires calibration with standards for each analyte.[3] | Generally considered semi-quantitative to non-quantitative for mixtures. |
| Strengths | - Non-destructive. - Provides unambiguous structural information. - Excellent for quantifying isomeric purity. | - High sensitivity for detecting trace impurities. - Excellent separation of complex mixtures. - Provides molecular weight information. | - Fast and simple to use. - Good for rapid confirmation of reaction progress (e.g., disappearance of O-H stretch). |
| Limitations | - Lower sensitivity compared to MS. - May have overlapping signals in complex mixtures. | - Destructive technique. - Compounds must be volatile and thermally stable. - May not be suitable for non-volatile products. | - Provides limited structural information. - Not ideal for distinguishing between similar structures or for quantification of mixtures. |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are crucial for obtaining reliable and reproducible data.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the molar ratio of butyl tosylate, the alcohol starting material, and the ether product in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude reaction mixture.
-
Dissolve the sample in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a sharp signal that does not overlap with the signals of the analytes.[1]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the solvent residual peak or the internal standard.
-
Integrate the characteristic, well-resolved signals for each component:
-
Butyl Tosylate: Aromatic protons (doublets around 7.3-7.8 ppm) or the methylene (B1212753) protons adjacent to the tosylate group (~4.0 ppm).
-
Ether Product: Methylene protons adjacent to the ether oxygen.
-
Internal Standard: The sharp singlet of the methoxy (B1213986) protons.
-
-
Calculate the molar ratios of the components based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the volatile components of the reaction mixture, including the ether product, unreacted butyl tosylate, and any volatile byproducts.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a volatile solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).
-
-
GC Separation:
-
Injector Temperature: 250°C.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of the peaks by analyzing the fragmentation patterns. For example, butyl tosylate will show characteristic fragments for the tosyl group (m/z 155, 91) and the butyl group. The ether product will show fragmentation patterns corresponding to the loss of alkyl groups.
-
Quantification can be achieved by creating a calibration curve using standards of the pure compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the progress of the reaction by observing the disappearance of the alcohol O-H stretch and the appearance of the ether C-O-C stretch.
Methodology:
-
Sample Preparation:
-
Place a drop of the liquid sample (either neat or as a concentrated solution) between two NaCl or KBr plates to form a thin film.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Co-add at least 16 scans to obtain a good quality spectrum.
-
-
Data Analysis:
-
Compare the spectrum of the reaction mixture to the spectra of the starting materials.
-
Key Spectral Features to Monitor:
-
Alcohol (R-OH): Disappearance of the broad O-H stretching band around 3500-3200 cm⁻¹.
-
Butyl Tosylate: Presence of strong S=O stretching bands around 1360 cm⁻¹ and 1175 cm⁻¹.
-
Ether (R-O-Butyl): Appearance of a strong C-O-C stretching band in the region of 1250-1050 cm⁻¹.[6][7] The absence of the O-H band and the presence of the C-O-C band are strong indicators of product formation.
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of butyl tosylate alkylation products.
Caption: Workflow for Alkylation and Spectroscopic Characterization.
Logical Relationship of Spectroscopic Data
This diagram illustrates how the information from the different spectroscopic methods is integrated for a comprehensive analysis.
Caption: Integration of Spectroscopic Data for Product Characterization.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Assessing Stereoselectivity in Reactions with Chiral Butyl 4-methylbenzenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral Butyl 4-methylbenzenesulfonate (B104242), commonly known as sec-butyl tosylate, serves as a valuable chiral electrophile in stereoselective synthesis. This guide provides an objective comparison of its performance in promoting stereoselectivity, supported by the fundamental principles of reaction mechanisms and supplemented with comparative data from alternative chiral reagents.
Principle of Stereoselectivity: The S_N2 Mechanism and Walden Inversion
Chiral sec-butyl tosylate's utility in stereoselective reactions is rooted in the S_N2 (bimolecular nucleophilic substitution) mechanism. A key characteristic of the S_N2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group (the tosylate group in this case). This specific trajectory of attack leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.[1][2][3]
Therefore, when a nucleophile reacts with an enantiomerically pure form of sec-butyl tosylate, the product is formed with the opposite configuration in a highly stereospecific manner. For instance, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile will yield the corresponding (S)-configured product. This inherent and predictable stereocontrol makes chiral sec-butyl tosylate a reliable tool for introducing a specific stereocenter into a target molecule.
Experimental Data: A Comparative Perspective
While the theoretical basis for the high stereoselectivity of chiral sec-butyl tosylate is well-established, direct, quantitative comparisons with other chiral electrophiles in the literature are not abundantly available in a single comparative study. However, the principle of complete inversion in S_N2 reactions allows for a high degree of confidence in achieving excellent enantiomeric excess (e.e.).
To provide a practical context, this guide presents a comparison with a well-documented alternative for achieving stereoselectivity: the use of chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a prominent class of such auxiliaries.
Below is a table summarizing the expected stereoselectivity for a representative S_N2 reaction with chiral sec-butyl tosylate alongside reported data for an asymmetric alkylation reaction using an Evans oxazolidinone auxiliary.
| Chiral Reagent/Auxiliary | Reaction Type | Substrate | Nucleophile/Electrophile | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Yield (%) |
| (R)-sec-Butyl 4-methylbenzenesulfonate | S_N2 Nucleophilic Substitution | (R)-sec-Butyl 4-methylbenzenesulfonate | Azide (B81097) (N₃⁻) | >99% e.e. (expected) | High |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation | N-Acyl oxazolidinone | Benzyl (B1604629) bromide | >98% d.e. | 85-95 |
Note: The enantiomeric excess for the reaction with (R)-sec-Butyl 4-methylbenzenesulfonate is stated as ">99% (expected)" based on the established principle of complete Walden inversion in S_N2 reactions.[1][4] The data for the Evans oxazolidinone is representative of commonly achieved results in asymmetric alkylation.
Experimental Protocols
1. General Protocol for S_N2 Reaction of Chiral sec-Butyl 4-methylbenzenesulfonate with a Nucleophile (e.g., Sodium Azide)
This protocol describes a general procedure for the nucleophilic substitution reaction of a chiral sec-butyl tosylate with sodium azide, which is expected to proceed with complete inversion of configuration.
Materials:
-
(R)- or (S)-sec-Butyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Diatomaceous earth
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)- or (S)-sec-Butyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product.
-
Purification can be achieved by distillation or column chromatography.
-
The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
2. General Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol provides a general method for the diastereoselective alkylation of an N-acyl oxazolidinone, a common application of Evans auxiliaries.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the N-acyl oxazolidinone.
-
Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Visualization of Reaction Pathways
To illustrate the logical flow of the stereoselective processes discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Butyl 4-methylbenzenesulfonate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Butyl 4-methylbenzenesulfonate (B104242) (also known as Butyl p-tosylate), a clear understanding of the proper disposal procedures is essential. This guide provides immediate, actionable information to facilitate the safe and compliant disposal of this compound.
Butyl 4-methylbenzenesulfonate is classified as a hazardous substance, and its disposal is regulated. Adherence to local, regional, and national regulations is mandatory.[1][2][3] The primary and required method of disposal for this compound is through a licensed professional hazardous waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[5]
Hazard Profile and Safety Summary
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed.[2][4][6][7][8][9] | Safety Data Sheets |
| Skin Irritation | Causes skin irritation.[2][6] | Safety Data Sheets |
| Eye Irritation | Causes serious eye irritation.[2][3][6] | Safety Data Sheets |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3][6] | Safety Data Sheets |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[5] | Safety Data Sheets |
Operational Plan for Disposal
The following step-by-step procedure outlines the operational plan for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
All handling of open containers should be performed in a well-ventilated area or a chemical fume hood.[1][3]
2. Waste Collection and Segregation:
-
Unused Product: Leave the chemical in its original container whenever possible.[5]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads, should be collected in a designated, compatible, and properly sealed waste container.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It is incompatible with strong oxidizing agents.[1][2][3]
3. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".
-
Indicate the date when the waste was first added to the container.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, pending collection by a licensed waste contractor.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Absorb the spill using an inert material such as sand, silica (B1680970) gel, vermiculite, or a universal binder.[1][2][3]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
5. Scheduling Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and proper disposal of the waste.[4]
-
Provide them with an accurate description and quantity of the waste.
Experimental Protocols: Chemical Neutralization
Attempting to neutralize this compound without a well-established and safety-vetted protocol is not recommended. Such a procedure could result in incomplete neutralization, the creation of other hazardous byproducts, or an unsafe exothermic reaction. Therefore, the recommended and required disposal method remains collection by a professional hazardous waste service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemtalk.com.au [chemtalk.com.au]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. epfl.ch [epfl.ch]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
